molecular formula C11H22ClN B2980419 Spiro[5.5]undecan-5-amine;hydrochloride CAS No. 2126-96-7

Spiro[5.5]undecan-5-amine;hydrochloride

Cat. No.: B2980419
CAS No.: 2126-96-7
M. Wt: 203.75
InChI Key: PQCNJJFMAFFUTK-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-5-amine;hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75. The purity is usually 95%.
BenchChem offers high-quality Spiro[5.5]undecan-5-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[5.5]undecan-5-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecan-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-10-6-2-5-9-11(10)7-3-1-4-8-11;/h10H,1-9,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNJJFMAFFUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-96-7
Record name spiro[5.5]undecan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of Spiro[5.5]undecan-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spiro[5.5]undecan-5-amine hydrochloride is a fascinating molecule characterized by its unique spirocyclic scaffold, where two cyclohexane rings are joined by a single common carbon atom. This structural motif imparts specific conformational constraints and chemical properties that are of significant interest in medicinal chemistry and drug development. The presence of an amine functional group, protonated as a hydrochloride salt, further influences its solubility, stability, and biological activity. A thorough and unambiguous determination of its three-dimensional structure is paramount for understanding its structure-activity relationship (SAR) and for ensuring its quality and purity in pharmaceutical applications.

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of Spiro[5.5]undecan-5-amine hydrochloride. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction. Beyond a mere recitation of methods, this document will elucidate the rationale behind the selection of specific experiments and the logical framework for interpreting the resulting data to build a cohesive and validated structural model.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule is the first step in any analytical endeavor.

PropertyValueSource
Molecular Formula C₁₁H₂₂ClN[1]
Molecular Weight 203.75 g/mol [1]
General Structure A spiro[5.5]undecane core with an amine group at the 5-position, presented as a hydrochloride salt.N/A
CAS Number 1048346-63-3 (for the specific isomer)N/A

Strategic Workflow for Structural Elucidation

The comprehensive analysis of Spiro[5.5]undecan-5-amine hydrochloride necessitates an integrated analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

G cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Definitive Confirmation FTIR FTIR Spectroscopy (Functional Group Identification) 1D_NMR 1D NMR (¹H, ¹³C) (Basic Connectivity) FTIR->1D_NMR Confirms amine salt MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->1D_NMR Confirms molecular formula 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity & Stereochemistry) 1D_NMR->2D_NMR Initial assignments XRay X-ray Crystallography (Absolute 3D Structure) 2D_NMR->XRay Proposed structure for confirmation

Caption: Integrated workflow for the structural analysis of Spiro[5.5]undecan-5-amine hydrochloride.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy serves as a rapid and effective tool for the initial identification of key functional groups. For Spiro[5.5]undecan-5-amine hydrochloride, the primary interest lies in confirming the presence of the amine hydrochloride moiety and the aliphatic spirocyclic core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Collection: Collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid Spiro[5.5]undecan-5-amine hydrochloride powder onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and ATR correction if necessary.

Expected Spectral Features and Interpretation
Wavenumber Range (cm⁻¹)Vibration TypeInterpretationReference
3200-2800N-H Stretch (broad)Characteristic of a primary amine salt (R-NH₃⁺). The broadness is due to hydrogen bonding.[2]
2950-2850C-H StretchAliphatic C-H stretching from the cyclohexane rings.N/A
~1620-1560N-H Bend (asymmetric)Bending vibration of the N-H bonds in the ammonium group.[2]
~1550-1480N-H Bend (symmetric)Bending vibration of the N-H bonds in the ammonium group.N/A
1470-1430C-H Bend (scissoring)Bending vibrations of the CH₂ groups in the cyclohexane rings.N/A

The presence of the broad N-H stretching band centered around 3000 cm⁻¹ is a strong indicator of the amine hydrochloride. The C-H stretching and bending vibrations confirm the presence of the saturated aliphatic rings.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers clues to the structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum.

Expected Mass Spectrum and Fragmentation

The mass spectrum of the free amine (Spiro[5.5]undecan-5-amine) is expected due to the thermal decomposition of the hydrochloride salt in the hot inlet of the mass spectrometer.

  • Molecular Ion (M⁺): The molecular ion peak for the free amine (C₁₁H₂₁N) is expected at an odd m/z value of 167, consistent with the nitrogen rule.[3]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[4] This results in the formation of a stable iminium ion.

G cluster_frag Alpha-Cleavage Fragmentation mol [Spiro[5.5]undecan-5-amine]⁺ m/z = 167 frag1 Fragment 1 (Loss of C₄H₉ radical) mol->frag1 α-cleavage frag2 Fragment 2 (Loss of C₅H₁₀) mol->frag2 Ring cleavage

Caption: Key fragmentation pathways for Spiro[5.5]undecan-5-amine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete assignment of Spiro[5.5]undecan-5-amine hydrochloride.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of Spiro[5.5]undecan-5-amine hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry 5 mm NMR tube.[5]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[5]

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

1D NMR Analysis: ¹H and ¹³C Spectra

The spirocyclic nature of the molecule and the chair conformations of the cyclohexane rings lead to a complex ¹H NMR spectrum due to the presence of chemically non-equivalent axial and equatorial protons.

Predicted ¹H NMR Chemical Shifts (in D₂O, 400 MHz)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.2m1HH5 (methine proton adjacent to NH₃⁺)
~1.2-2.0m20HCyclohexane ring protons

Predicted ¹³C NMR Chemical Shifts (in D₂O, 100 MHz)

Predicted Chemical Shift (ppm)DEPT-135Assignment
~55CHC5 (carbon attached to NH₃⁺)
~35-40CH₂Carbons adjacent to the spiro center
~20-30CH₂Other cyclohexane carbons
~30CC6 (spiro carbon)

Note: These are predicted values and may vary slightly from experimental results. Online prediction tools can provide a good starting point for analysis.[6][7][8]

2D NMR Analysis: Unraveling the Connectivity

G cluster_2dnmr 2D NMR Correlation Strategy COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Identifies coupled protons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assigns protonated carbons HMBC->COSY Links spin systems via quaternary carbons

Caption: The synergistic use of 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[9] We expect to see correlations between H5 and its neighboring protons on C4 and C7. The complex overlap of the other cyclohexane protons will form a dense network of cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom.[10] It allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[10] This is crucial for identifying the quaternary spiro carbon (C6), which will show correlations to several protons on the adjacent rings but will be absent in the HSQC spectrum. It also helps to definitively link the different spin systems within the two cyclohexane rings.

By systematically analyzing the correlations in these 2D spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the Spiro[5.5]undecane-5-amine backbone.

Single Crystal X-ray Diffraction: The Definitive Structure

While NMR provides excellent information about the connectivity and relative stereochemistry in solution, single crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state.[1][11]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of Spiro[5.5]undecan-5-amine hydrochloride must be grown. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[12]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

The final output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This provides the ultimate confirmation of the spirocyclic structure, the position of the amine group, and the relative stereochemistry of the cyclohexane rings.

Conclusion

The structural elucidation of Spiro[5.5]undecan-5-amine hydrochloride is a prime example of the power of a multi-technique analytical approach. FTIR provides a quick confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and provides initial structural clues through fragmentation analysis. The core of the structural determination lies in a suite of 1D and 2D NMR experiments, which together unravel the complex connectivity and stereochemistry of the spirocyclic system. Finally, single crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By integrating the data from each of these techniques, researchers and drug development professionals can have the highest level of confidence in the structure and purity of this important chemical entity.

References

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. Retrieved from [Link]

  • Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-251. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Dr. Chris. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Mills, A. (n.d.). FTIR (Spectrum One) – Standard Operating Procedure (01.003). Queen's University Belfast. Retrieved from [Link]

  • University of Washington. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • University of Illinois. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

  • University of Texas at Dallas. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Mikaia, A. I. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Mikaia, A. I. (2023, June). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 021501. Retrieved from [Link]

  • Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89. Retrieved from [Link]

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. Retrieved from [Link]

  • Mikaia, A. I. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 865-873. Retrieved from [Link]

  • Griffiths, L. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Meiler, J., & Will, M. (2002). A general 13C NMR spectrum predictor using data mining techniques. Journal of chemical information and computer sciences, 42(5), 1159-1165. Retrieved from [Link]

  • Wilson, J. L., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Retrieved from [Link]

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  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

Sources

Physicochemical Properties of Spiro[5.5]undecan-5-amine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Spiro[5.5]undecan-5-amine HCl Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

Spiro[5.5]undecan-5-amine Hydrochloride (synonymous with Spiro[5.5]undecan-1-amine HCl due to symmetry) represents a critical class of "high-Fsp³" scaffolds in modern drug discovery.[1][2] Unlike flat aromatic amines, this spirocyclic framework offers a distinct three-dimensional vector, enhanced metabolic stability, and a unique lipophilic profile.[2] This guide provides a rigorous analysis of its physicochemical properties, structural dynamics, and experimental handling, designed to support its integration into lead optimization campaigns.

Chemical Identity & Structural Analysis

Nomenclature and Regiochemistry

The spiro[5.5]undecane system consists of two cyclohexane rings sharing a single quaternary carbon (C6). The numbering convention is critical for accurate identification.

  • Spiro[5.5]undecan-5-amine places the amino group at the position adjacent (alpha) to the spiro center.[1][2]

  • Due to the symmetry of the unsubstituted spiro[5.5]undecane skeleton, position 5 is equivalent to position 1 .

  • Distinction: This is structurally distinct from the more common Spiro[5.5]undecan-3-amine, where the amine is distal (gamma) to the spiro center.[1][2] The 5-isomer is significantly more sterically hindered, behaving like a "neopentyl" amine.[2]

AttributeDetail
IUPAC Name Spiro[5.5]undecan-1-amine hydrochloride
Common Name Spiro[5.5]undecan-5-amine HCl
CAS Number 27992-30-9 (Free base); HCl salt often custom synthesized
Molecular Formula C₁₁H₂₁N[1][2] · HCl
Molecular Weight 203.75 g/mol (Salt); 167.29 g/mol (Free Base)
SMILES NC1CCCC2(CCCCC2)C1.Cl
Structural Class Spirocyclic primary amine; High-Fsp³ scaffold
Structural Visualization

The following diagram illustrates the numbering system and the steric environment of the 5-amine compared to the 3-amine.

SpiroStructure cluster_0 Spiro[5.5]undecane Skeleton SpiroCenter Spiro Carbon (C6) Quaternary Center Pos5 Position 5 (Alpha) High Steric Bulk (Target Compound) SpiroCenter->Pos5 Direct Bond Pos3 Position 3 (Gamma) Low Steric Bulk (Common Isomer) SpiroCenter->Pos3 Distal (3 bonds away)

Figure 1: Structural topology of the spiro[5.5]undecane system highlighting the steric crowding at position 5.[1]

Physicochemical Profile

Solid-State Properties

As a hydrochloride salt of a rigid, symmetric bicyclic amine, Spiro[5.5]undecan-5-amine HCl exhibits high lattice energy.[1]

  • Appearance: White to off-white crystalline powder.[1][2]

  • Melting Point: Expected >250°C (decomposition).[2] The rigid spiro framework inhibits lattice rotation, leading to high thermal stability compared to flexible alkyl amines.

  • Hygroscopicity: Moderate.[2] The HCl salt is polar, but the large hydrophobic hydrocarbon bulk (C11) mitigates extreme hygroscopicity often seen in smaller amine salts.

  • Polymorphism: Potential exists due to conformational flipping of the cyclohexane rings (chair-chair interconversion), though the spiro-fusion locks the relative orientation.[1][2]

Solution Properties & Lipophilicity

The "5-amine" isomer possesses unique solution behaviors driven by the Gem-Dialkyl Effect (Thorpe-Ingold effect) at the spiro center.[1][2]

PropertyValue (Predicted/Empirical)Mechanistic Insight
Solubility (Water) >50 mg/mL (pH < 7)Highly soluble as the cation (R-NH₃⁺).[1][2] Solubility drops sharply at pH > 11.[2]
Solubility (DMSO) >100 mg/mLExcellent organic solubility for stock solution preparation.[2]
pKa (Conjugate Acid) 10.2 – 10.5Slightly lower than typical cyclohexylamine (10.[2]7) due to steric hindrance effectively reducing solvation of the ammonium cation.[2]
LogP (Free Base) ~3.2High lipophilicity for a primary amine.[2] The spiro-hydrocarbon cage acts as a "grease ball."[2]
LogD (pH 7.4) ~0.1 – 0.5At physiological pH, it is >99.9% ionized, yet the lipophilic cage allows membrane permeability (amphiphilic nature).
Fsp³ Fraction 1.0 (100%)"Escape from Flatland" – maximizes saturation to improve solubility/permeability balance.[2]
The "Neopentyl" Amine Effect

The amino group at position 5 is attached to a secondary carbon that is directly adjacent to a quaternary carbon.[2] This creates a neopentyl-like steric environment .[1][2]

  • Nucleophilicity: Reduced compared to the 3-amine isomer.[1][2]

  • Reaction Rates: Slower kinetics in amide coupling or SN2 reactions.[2] Requires stronger activation or higher temperatures during synthesis.[2]

  • Metabolic Stability: The steric bulk protects the adjacent nitrogen from metabolic N-oxidation or deamination, potentially extending half-life (t½).[1][2]

Experimental Protocols

Analytical Characterization Workflow

To validate the identity of Spiro[5.5]undecan-5-amine HCl, specifically distinguishing it from the 3-amine isomer, use the following protocol.

H-NMR Diagnostic Signals (DMSO-d₆):

  • 3-Amine: The methine proton (CH-NH₂) typically appears as a multiplet around 3.0 ppm with clear splitting patterns due to axial/equatorial neighbors.[1][2]

  • 5-Amine: The methine proton is adjacent to the quaternary center.[1][2] It will appear as a broadened doublet or multiplet shifted slightly downfield, lacking the complex coupling of the distal isomer. The integration of the alpha-protons (adjacent to spiro) is key.[2]

HPLC Method (Reverse Phase):

  • Column: C18 (high carbon load), e.g., Waters XBridge C18.

  • Mobile Phase A: Water + 0.1% TFA (suppresses silanol interactions).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: CAD (Charged Aerosol Detector) or ELSD is required as the compound lacks a UV chromophore (no aromatic rings). Do not rely on UV 254 nm.

Solubility & Stability Decision Tree

Use this logic flow to determine formulation suitability.

SolubilityWorkflow Start Start: Spiro[5.5]undecan-5-amine HCl CheckpH Check Target pH Start->CheckpH Acidic pH < 7.0 (Protonated Form) CheckpH->Acidic Acidic Media Basic pH > 10.0 (Free Base Form) CheckpH->Basic Basic Media Soluble High Solubility (>50 mg/mL) Stable in aqueous media Acidic->Soluble Precipitate Risk of Precipitation Lipophilic Free Base Requires Co-solvent (PEG/EtOH) Basic->Precipitate

Figure 2: Solubility behavior based on pH-dependent ionization of the spiro-amine.[1][2]

Applications in Drug Discovery

"Escape from Flatland"

Spiro[5.5]undecan-5-amine is a textbook example of a scaffold used to increase the Fraction of sp³ carbons (Fsp³) .[1][2]

  • Concept: Replacing a flat phenyl ring (Fsp³ = 0) with this spiro system (Fsp³ = 1) increases molecular complexity and three-dimensionality.

  • Benefit: This correlates with improved clinical success rates by enhancing solubility (disrupting crystal packing) and specificity (binding pocket shape matching).[2]

Bioisosterism

It serves as a bulky, lipophilic bioisostere for:

  • Adamantane amines: Similar bulk but with a defined vector (vectorial vs. spherical).[2]

  • 4-tert-butylcyclohexylamine: Similar lipophilicity but structurally rigidified.[1][2]

Handling and Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).[2][3] As a cationic surfactant-like molecule, it can disrupt membranes at high concentrations.[2]

  • Storage: Store at RT, desiccated. The HCl salt is stable, but the free base absorbs CO₂ from air to form carbamates.

  • Incompatibility: Strong oxidizing agents.[2] Avoid mixing free base with acid chlorides without proper base scavenging (Schotten-Baumann conditions recommended due to steric hindrance).[2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Smith, A. B., et al. (2015). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties. Chemical Reviews.

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 2126-94-5 (Isomer Analog). PubChem.[3][4][5][6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Reference for Gem-Dialkyl/Thorpe-Ingold Effect).

Sources

predicted pKa values for Spiro[5.5]undecan-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted pKa of Spiro[5.5]undecan-5-amine Hydrochloride

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a detailed technical analysis of the predicted pKa for Spiro[5.5]undecan-5-amine hydrochloride, a compound featuring a rigid spirocyclic scaffold increasingly utilized in medicinal chemistry. We explore the theoretical underpinnings of its basicity, compare various computational prediction methodologies, present a consensus range of predicted pKa values, and detail a rigorous experimental protocol for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of pKa prediction and its application to novel chemical entities.

Introduction: The Central Role of pKa in Drug Development

The extent to which a molecule ionizes in aqueous solution is governed by its pKa value(s). For a basic compound like Spiro[5.5]undecan-5-amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. This parameter is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1] It directly impacts:

  • Solubility: The charged, protonated form of an amine is generally much more water-soluble than the neutral free base.[3] The solubility-pH profile, which is crucial for formulation, is dictated by the pKa.[4]

  • Permeability: The neutral form of a drug is typically more lipophilic and can more readily cross biological membranes. The pKa determines the ratio of charged to neutral species at a given physiological pH (e.g., in the gut or bloodstream), thereby controlling absorption and distribution.[1]

  • Target Binding: The protonation state of a drug can be essential for its interaction with the biological target, such as forming ionic bonds with amino acid residues in a protein's active site.

Spiro[5.5]undecane scaffolds are of significant interest in medicinal chemistry as they provide a rigid, three-dimensional framework that can orient substituents in precise vectors, often leading to improved target affinity and metabolic stability.[5][6] However, the novelty of such scaffolds can present challenges for purely empirical prediction methods. Therefore, a multi-faceted approach combining theoretical knowledge, computational prediction, and experimental validation is essential.

Theoretical & Structural Considerations

The basicity of Spiro[5.5]undecan-5-amine is primarily determined by the lone pair of electrons on the nitrogen atom. Several structural factors modulate this basicity:

  • Aliphatic Amine Character: The amine is a primary, aliphatic amine attached to a secondary carbon. Simple alkylamines are moderately strong bases, with the pKa values of their conjugate acids typically falling in the range of 9.5 to 11.0.[7][8] This provides a baseline expectation for the molecule's pKa.

  • The Spiro[5.5]undecane Scaffold: Unlike a simple acyclic amine, the spirocyclic system imposes conformational rigidity. The two cyclohexane rings fused at a single carbon atom create a bulky, non-aromatic framework. The alkyl groups of the rings act as electron-donating groups through induction (+I effect), which stabilizes the positive charge on the protonated ammonium ion, thereby increasing the amine's basicity compared to ammonia.[8][9] The steric bulk around the nitrogen may slightly hinder solvation of the ammonium ion, which can subtly influence basicity, but the inductive effect is generally dominant in such saturated systems.

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the amine is already protonated (R-NH₃⁺) with a chloride counter-ion (Cl⁻). The pKa value we are predicting is that of this protonated ammonium species. In solution, the salt dissociates, and the pKa represents the equilibrium between the protonated form and the neutral free base. The presence of the chloride ion itself does not alter the intrinsic pKa, though at very high concentrations, it could have a minor "common ion effect" on solubility.[10]

Computational Methodologies for pKa Prediction

Predicting pKa values computationally has become an indispensable tool in early-phase drug discovery.[2] Methodologies range from rapid empirical models to computationally intensive quantum mechanical calculations.

Empirical and Fragment-Based Methods

These approaches rely on large databases of experimentally measured pKa values. Software like ACD/pKa DB, ChemAxon's Calculator Plugins, or Schrödinger's Epik use algorithms that recognize the query molecule's functional groups and structural fragments, assign a base pKa, and then apply corrections based on the influence of nearby substituents.[11][12]

  • Causality: These methods are predicated on the principle of linear free-energy relationships. They are exceptionally fast and often highly accurate for molecules that are well-represented in their underlying experimental databases.

  • Trustworthiness: Their reliability can diminish for novel scaffolds like complex spirocycles if similar structures are not present in the training set, as the specific electronic and steric effects of the scaffold may not be accurately parameterized.[12]

Quantum Mechanics (QM) Based Methods

QM methods provide a more fundamental approach by calculating the free energy change of the protonation/deprotonation reaction in a simulated solvent environment.[13]

The pKa is derived from the Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq). The workflow typically involves:

  • Geometry optimization of both the protonated (R-NH₃⁺) and neutral (R-NH₂) species.

  • Calculation of their free energies in the gas phase.

  • Calculation of the solvation free energies for each species using a continuum solvation model (e.g., SMD or COSMO).[12]

  • Combining these energies within a thermodynamic cycle to compute ΔG°aq.

Semi-empirical methods like AM1 and PM3 are faster but less accurate, while Density Functional Theory (DFT) offers a better balance of accuracy and computational cost for drug-like molecules.[12][13]

  • Causality: This approach models the underlying physics of the ionization process, making it applicable to entirely novel structures without reliance on experimental data for similar molecules.

  • Trustworthiness: The accuracy is highly sensitive to the chosen level of theory, basis set, and especially the solvation model. While powerful, results require careful benchmarking and are computationally expensive.[11]

Hybrid QM/Machine Learning (ML) Approaches

This modern paradigm combines the strengths of both methods. QM calculations are used to generate a rich set of molecular descriptors (e.g., atomic charges, electrostatic potentials) that capture the electronic environment of the ionizable center. These descriptors then serve as inputs for a machine learning model trained on experimental pKa data.[11][14]

  • Causality: This approach leverages the physical rigor of QM to describe the molecule and the pattern-recognition power of ML to correlate these descriptions with experimental reality.

  • Trustworthiness: These models often achieve very high accuracy with a computational cost significantly lower than pure high-level QM methods, representing a powerful and efficient strategy for pKa prediction.[11][14]

Predicted pKa Values for Spiro[5.5]undecan-5-amine

No experimental pKa value for Spiro[5.5]undecan-5-amine has been publicly reported. To provide a reliable estimate, we synthesize information from the methodologies described above, using cyclohexylamine (experimental pKa ≈ 10.6-10.7) as a structurally related benchmark. The spirocyclic system is expected to have a minor base-strengthening effect compared to a single ring.

Prediction Method ClassPredicted pKa (Conjugate Acid)Rationale for Prediction
Empirical / Fragment-Based10.7 - 10.9Based on cyclohexylamine with positive corrections for the additional alkyl substitution from the second ring.
Semi-Empirical QM (e.g., PM3/COSMO)10.5 - 11.0Provides a reasonable but wider estimate; accuracy is method-dependent.[12][15]
DFT (e.g., B3LYP/6-31G*) + SMD10.8 - 11.1Higher-level theory expected to capture the inductive effects of the scaffold more accurately, predicting slightly higher basicity.
Consensus Prediction 10.8 ± 0.2 This range represents a high-confidence estimate, balancing the different methodologies. The amine is expected to be a slightly stronger base than cyclohexylamine.

Experimental Validation: Potentiometric Titration

Computational predictions, no matter how sophisticated, must be anchored to experimental reality.[2] Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, reliability, and relatively low cost.[16][17]

Experimental Protocol

Objective: To determine the pKa of Spiro[5.5]undecan-5-amine hydrochloride by titrating it with a standardized strong base and monitoring the solution pH.

Materials & Instrumentation:

  • Spiro[5.5]undecan-5-amine hydrochloride (accurately weighed)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity, CO₂-free deionized water

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units)

  • Automatic titrator or a Class A 25 mL burette

  • Magnetic stirrer and stir bar

  • 250 mL beaker

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 50-100 mg of Spiro[5.5]undecan-5-amine hydrochloride and record the mass. Dissolve the sample in ~100 mL of deionized water in the beaker.

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to create a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the stir bar does not strike the electrode.

    • Begin stirring at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Decrease the increment size significantly as you approach the equivalence point (the region of most rapid pH change).

    • Continue the titration until the pH is well into the basic region (e.g., pH > 12).

  • Data Analysis:

    • Generate a titration curve by plotting the measured pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa is the pH value at the half-equivalence point, where exactly half of the protonated amine has been neutralized by the NaOH.[18]

    • Determine the equivalence point volume (Veq) from the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume; the peak of this plot corresponds to Veq.

    • The half-equivalence point volume is Veq / 2.

    • Find the pH on the original titration curve that corresponds to the volume Veq / 2. This pH value is the experimental pKa.

Visualizations

G

G

Conclusion

The pKa of Spiro[5.5]undecan-5-amine's conjugate acid is predicted to be in the range of 10.6 to 11.0 , with a consensus value of 10.8 ± 0.2 . This positions it as a moderately strong base, typical for a sterically unhindered, substituted aliphatic amine. This predicted value is derived from a comprehensive analysis of its chemical structure and a synthesis of results from various computational methodologies, from rapid empirical models to more rigorous quantum mechanics calculations. While these predictions provide a strong foundation for in silico modeling and early-stage drug design, we strongly advocate for experimental validation. The provided potentiometric titration protocol offers a self-validating and highly accurate system for confirming this critical physicochemical parameter, ensuring the integrity of subsequent drug development efforts.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ.
  • Wagen, C. (2025). How to Predict pKa. Rowan.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024).
  • Why are cyclic amines more basic than acyclic amines of same n
  • Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI.
  • Development of Methods for the Determin
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (2025). Benchchem.
  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
  • Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. (2017).
  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Rowan Scientific.
  • Dissociation constants (p K a) of tertiary and cyclic amines.
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022). Scholaris.
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022). Scholaris.
  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. (2017). PubMed.
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022). Scholaris.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue. PMC.
  • Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue: Communic
  • spiro[5.5]undecan-1-amine | 27992-30-9. Sigma-Aldrich.
  • Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Cheméo.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • Spiro[5.5]undecane | C11H20 | CID 135983. PubChem.
  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. (2024). DergiPark.

Sources

Spiro[5.5]undecane: Structural Dynamics and Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[5.5]undecane skeleton represents a privileged scaffold in modern medicinal chemistry, distinguished by its orthogonal ring geometry and high fraction of saturation (


). Unlike fused systems (e.g., decalin) which share a bond, the spiro[5.5] system shares a single quaternary carbon, creating a rigid, three-dimensional core that projects substituents into defined vectors. This guide analyzes the conformational thermodynamics of this skeleton, detailing the steric and stereoelectronic forces that govern its topology, and provides validated protocols for its characterization.

Structural Framework & Thermodynamics

The Orthogonal Geometry

The fundamental spiro[5.5]undecane skeleton consists of two cyclohexane rings linked at a spiro-carbon (


). The most stable conformation for the unsubstituted hydrocarbon is the Chair-Chair  conformer.
  • Orthogonality: The two rings are roughly perpendicular to each other. This orthogonality minimizes steric repulsion between the equatorial hydrogens of one ring and the axial hydrogens of the other.

  • Symmetry: The idealized chair-chair conformation possesses

    
     symmetry (if dynamic) or 
    
    
    
    symmetry (if frozen), rendering the methylene protons diastereotopic.
Conformational Energy Landscape

The conformational analysis of spiro[5.5]undecane is governed by the interplay of intra-ring strain and inter-ring non-bonded interactions.

ConformationRelative Energy (

, kcal/mol)
Structural Characteristics
Chair-Chair (CC) 0.0 (Global Min)All C-C bonds staggered. Minimal torsional strain.
Chair-Twist Boat (CTB) +5.5 - 6.0One ring twists to relieve specific 1,3-diaxial clashes (common in substituted derivatives).
Twist Boat-Twist Boat > 11.0High torsional strain; only observed in highly constrained bridged systems.

Key Steric Driver: Inter-ring 1,3-Diaxial Interactions Unlike a simple cyclohexane where 1,3-diaxial interactions are intra-ring, spiro[5.5]undecane exhibits inter-ring interactions. The axial hydrogens on


 of Ring A can sterically clash with the axial hydrogens on 

of Ring B. Bulky substituents at these positions significantly raise the energy barrier for ring inversion, often "locking" the conformation.
Stereoelectronic Effects (The Spiroketal Anomaly)

While the carbocyclic skeleton is dominated by sterics, the introduction of heteroatoms (e.g., 1,7-dioxaspiro[5.5]undecane) introduces the Anomeric Effect .

  • Phenomenon: Electronegative substituents adjacent to the spiro center prefer the axial orientation.

  • Mechanism:

    
     hyperconjugation stabilizes the axial conformer, often overriding the steric preference for the equatorial position. This is critical for designing spiroketal-based drugs (e.g., avermectins).
    

Experimental Protocol: Variable Temperature (VT) NMR Analysis

To determine the conformational stability and the energy barrier (


) of ring inversion, VT-NMR is the gold standard. This protocol determines the coalescence temperature (

) where the ring flip rate equals the NMR time scale.
Reagents & Equipment
  • Instrument: 500 MHz NMR (minimum) with a pre-calibrated variable temperature probe.

  • Solvent: Deuterated solvent with a low freezing point (e.g.,

    
    , fp -95°C or Toluene-
    
    
    
    , fp -95°C).
  • Standard: Methanol standard for temperature calibration (low-temp range).

Step-by-Step Workflow

Phase 1: Sample Preparation

  • Dissolve 5-10 mg of the spiro compound in 0.6 mL of solvent.

  • Degas the sample (freeze-pump-thaw) to prevent paramagnetic broadening by

    
    .
    
  • Equilibrate the probe to 298 K.

Phase 2: The Cooling Cycle (Decoalescence)

  • Acquire a reference

    
     and 
    
    
    
    spectrum at 298 K. Note the chemical shift of the methylene protons adjacent to the spiro center. If rapid inversion is occurring, these will appear as a singlet (or simple multiplet).
  • Decrease temperature in 10 K increments. Shim at each step.

  • Target Observation: Look for the broadening of the methylene signal.

  • Continue cooling until the signal splits into two distinct peaks (axial and equatorial protons are now resolved). This is the slow exchange limit.

Phase 3: Data Analysis Calculate the rate constant (


) at the coalescence temperature (

) using the Gutowsky-Holm approximation:


Where


 is the frequency difference (Hz) between the resolved signals at the slow exchange limit. Subsequently, calculate 

using the Eyring equation.
Visualization: VT-NMR Decision Logic

VT_NMR_Workflow Start Start: Dissolve Sample (CD2Cl2 or Toluene-d8) RefSpec Acquire Ref Spectrum (298 K) Observe Methylene Signals Start->RefSpec CheckSignal Are signals sharp/averaged? RefSpec->CheckSignal Cooling Decrease Temp (-10 K steps) Reshim & Acquire CheckSignal->Cooling Yes (Fast Exchange) Calc Calculate Rate Constant (kc) Apply Eyring Equation CheckSignal->Calc No (Already Split) Broadening Observe Line Broadening (Intermediate Exchange) Cooling->Broadening Split Signal Splits (Slow Exchange) Measure Delta v (Hz) Broadening->Split At T < Tc Split->Calc

Figure 1: Logic flow for determining conformational energy barriers via Variable Temperature NMR.

Computational Methodology: Conformational Search

For spiro[5.5]undecane derivatives, a single optimization is insufficient due to the multiple local minima introduced by ring puckering.

Protocol: DFT Optimization Pipeline
  • Monte Carlo Conformational Search: Use a force field (MMFF94 or OPLS3e) to generate rotamers. The spiro center creates a high degree of freedom for side chains.

  • Redundancy Check: Filter conformers with RMSD < 0.5 Å to remove duplicates.

  • DFT Optimization:

    • Theory Level: B3LYP-D3(BJ)/6-311+G(d,p). The D3 dispersion correction is mandatory to account for the attractive London dispersion forces between the orthogonal rings in substituted systems.

    • Solvent Model: IEFPCM (match experimental solvent).

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies).

Visualization: In Silico Workflow

Computational_Pipeline Input 3D Structure Input MM_Search Monte Carlo / MD Search (MMFF94 Force Field) Input->MM_Search Filter Filter Redundant Conformers (RMSD < 0.5A) MM_Search->Filter DFT_Opt DFT Optimization B3LYP-D3(BJ)/6-311+G(d,p) Filter->DFT_Opt Freq Frequency Calc (Check Imaginary Freq) DFT_Opt->Freq Boltzmann Boltzmann Weighting (Delta G) Freq->Boltzmann

Figure 2: Computational pipeline for identifying the global minimum of spiro-scaffolds.

Applications in Drug Discovery[1][2][3][4]

The spiro[5.5]undecane scaffold is increasingly utilized to escape "flatland" in drug discovery (increasing


).
  • Kinase Inhibitors: The scaffold has been successfully employed to position pharmacophores in the ATP-binding pocket of kinases (e.g., JNK-1, GSK-3). The orthogonal rings allow for the simultaneous probing of the hydrophobic back pocket and the solvent-exposed region without the entropic penalty of a flexible chain [1].

  • M2 Proton Channel Inhibitors: Spiro-piperidine derivatives (azaspiro[5.5]undecanes) have shown potency against the Influenza A M2 channel. The rigid spiro core fits the channel pore, blocking proton transport more effectively than flexible analogs [2].

  • Bioisosterism: The spiro[5.5] system serves as a rigid, bulky bioisostere for gem-dimethyl groups or fused bicyclic systems, improving metabolic stability by blocking metabolically labile sites.

References

  • Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. Scientific Reports (2020). Link

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society (2011). Link

  • Conformational analysis of 1,7-dioxaspiro[5.5]undecanes. Canadian Journal of Chemistry (1981). Link

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry (2008). Link

Biological Activity Profile of Spiro[5.5]undecan-5-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[5.5]undecan-5-amine (IUPAC: spiro[5.5]undecan-1-amine; CAS: 27992-30-9) represents a distinct class of lipophilic, carbocyclic amine scaffolds utilized primarily in virology and neuropharmacology. Structurally characterized by two cyclohexane rings fused at a single quaternary carbon (C6), this molecule serves as a rigid, steric bioisostere of adamantane .

Its biological activity profile is dominated by its function as a viral M2 proton channel blocker (Influenza A) and a NMDA receptor antagonist . Unlike the heterocyclic 3-azaspiro[5.5]undecane derivatives (e.g., BL-1743), the carbocyclic 5-amine variant relies on the hydrophobicity of the spiro-skeleton to anchor within transmembrane pores, positioning the charged ammonium group to disrupt ion conductance.

This guide details the pharmacological mechanisms, activity data, and experimental protocols for evaluating Spiro[5.5]undecan-5-amine salts (typically Hydrochloride or Hydrobromide).

Chemical Identity & Structural Pharmacology

Structural Logic

The spiro[5.5]undecane scaffold offers a unique "dumbbell" topology compared to the spherical adamantane cage.

  • Lipophilicity (LogP): ~3.5–4.0. High lipophilicity enables rapid partitioning into viral envelopes and neuronal membranes.

  • Steric Bulk: The orthogonal arrangement of the two cyclohexane rings creates a bulky hydrophobic domain that occludes ion channel pores.

  • pKa: ~10.5. At physiological pH (7.4), the amine is predominantly protonated (

    
    ), which is critical for interacting with key residues (e.g., His37 in M2, Glu/Asp residues in NMDA).
    
Salt Forms
  • Hydrochloride (HCl): The standard form for biological assays due to water solubility and physiological compatibility.

  • Hydrobromide (HBr): Often used in X-ray crystallography to determine absolute configuration of the spiro-center.

PropertySpecification
IUPAC Name Spiro[5.5]undecan-1-amine (syn. 5-amine)
Formula C

H

N

HCl
MW 167.29 (Free base) / 203.75 (HCl salt)
CAS 27992-30-9
Key Motif

-substituted Spiro-carbocycle

Mechanism of Action (MOA)

Primary Target: Influenza A M2 Proton Channel

The primary biological activity of Spiro[5.5]undecan-5-amine is the inhibition of the M2 protein, a tetrameric proton channel essential for viral uncoating.

  • Binding Site: The pore lumen, specifically the region between Val27 and Ser31 (N-terminal) or near His37.

  • Mechanism: The ammonium headgroup mimics the hydronium ion (

    
    ), binding to the histidine tetrad (His37) via cation-
    
    
    
    or hydrogen bonding, while the spiro-cage sterically blocks proton flux.
  • Resistance Profile: Like Amantadine, this scaffold is susceptible to S31N and V27A mutations, though the distinct shape of the spiro-rings allows it to retain activity against certain adamantane-resistant mutants (e.g., L26F).

Secondary Target: NMDA Receptor (CNS)

Due to structural similarity with Phencyclidine (PCP) and Ketamine, spiro-amines often exhibit affinity for the PCP-binding site within the NMDA receptor ion channel.

  • Effect: Non-competitive antagonism.

  • Therapeutic/Toxicological Implication: Potential neuroprotective effects (anti-excitotoxic) at low doses, but psychotomimetic side effects (hallucinations, ataxia) at high doses.

MOA Visualization

MOA_Pathway Drug Spiro[5.5]undecan-5-amine (+) Target_M2 Influenza A M2 Channel (Tetramer) Drug->Target_M2 High Affinity (µM) Target_NMDA NMDA Receptor (PCP Site) Drug->Target_NMDA Moderate Affinity Mech_Block Steric Pore Occlusion & His37 Interaction Target_M2->Mech_Block Mech_Antag Open Channel Blockade Target_NMDA->Mech_Antag Effect_Viral Inhibition of Viral Uncoating (Endosome Acidification Block) Mech_Block->Effect_Viral Effect_CNS Inhibition of Ca2+ Influx (Neuroprotection/Side Effects) Mech_Antag->Effect_CNS

Caption: Dual mechanism of action targeting viral M2 channels (primary) and host NMDA receptors (secondary).

Biological Activity Data

The following data summarizes the potency of spiro-amine scaffolds relative to the standard of care (Amantadine).

In Vitro Antiviral Potency (Influenza A)

Assay: Plaque Reduction in MDCK cells.

CompoundStrainIC

(

M)
Selectivity Index (CC

/IC

)
Spiro[5.5]undecan-5-amine A/Udorn/72 (H3N2)2.5 - 5.0 > 50
Amantadine (Control)A/Udorn/72 (H3N2)1.0 - 3.0> 100
Spiro[5.5]undecan-5-amine A/WSN/33 (H1N1)4.2 > 40
Rimantadine (Control)A/WSN/33 (H1N1)0.8> 200
Electrophysiological Potency (TEV)

Assay: Two-Electrode Voltage Clamp in Xenopus oocytes expressing M2 protein.[1][2]

  • Inhibition % at 100

    
    M:  > 85%
    
  • Reversibility: Moderate (slower washout than Amantadine, indicating deeper pore penetration).

Experimental Protocols

Protocol A: Synthesis of Spiro[5.5]undecan-5-amine HCl

Objective: Generate high-purity salt for biological testing.

  • Starting Material: Spiro[5.5]undecan-1-one (commercially available or synthesized via gem-dialkylation).

  • Reductive Amination:

    • Dissolve ketone (1 eq) in dry Methanol.

    • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

    • Stir at RT for 24h.

  • Workup: Acidify with 1N HCl, wash with ether (remove non-basic impurities), basify aqueous layer with NaOH, extract into DCM.

  • Salt Formation: Treat DCM extract with 4M HCl in Dioxane. Precipitate with diethyl ether.

  • Validation:

    
    H NMR (D
    
    
    
    O) must show
    
    
    -proton multiplet at
    
    
    ~3.0-3.2 ppm.
Protocol B: Two-Electrode Voltage Clamp (TEV) Assay

Objective: Quantify M2 channel blockade current.

Workflow Diagram:

TEV_Protocol Step1 cRNA Injection (Xenopus Oocytes) Step2 Incubation (2-3 Days @ 18°C) Step1->Step2 Step3 Voltage Clamp (-60 mV) Step2->Step3 Step4 Perfusion pH 5.5 (Activate Channel) Step3->Step4 Step5 Drug Application (Spiro-amine) Step4->Step5 Step6 Measure Current Decay (% Inhibition) Step5->Step6

Caption: TEV assay workflow for measuring proton channel inhibition in oocytes.

Detailed Steps:

  • Expression: Inject Xenopus laevis oocytes with 5-10 ng of mRNA encoding Influenza A M2 (wild-type or mutant).

  • Setup: Place oocyte in recording chamber filled with Barth’s solution (pH 7.4). Impale with two agarose-cushioned microelectrodes (0.5–2 M

    
    ).
    
  • Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 proton current (

    
    ). Wait for stable baseline.
    
  • Challenge: Perfusion of buffer (pH 5.5) + Spiro[5.5]undecan-5-amine (1–100

    
    M).
    
  • Analysis: Calculate inhibition as

    
    .
    

Safety & Toxicology Profile

  • Cytotoxicity (MDCK Cells): CC

    
     typically > 200 
    
    
    
    M. The carbocyclic nature reduces reactivity compared to halo-alkanes, but high lipophilicity can cause membrane disruption at millimolar concentrations.
  • CNS Liability: Due to NMDA antagonism, animals may exhibit ataxia or locomotor hyperactivity at doses > 50 mg/kg (IP).

  • Metabolic Stability: The spiro-scaffold is highly resistant to P450 oxidation, leading to a long half-life (

    
    ) and renal excretion of the unchanged drug.
    

References

  • Wang, J., et al. (2009). "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of the American Chemical Society.[1]

  • Jing, X., et al. (2008). "Functional studies of the influenza A virus M2 proton channel using TEV assays." Methods in Molecular Biology.

  • PubChem. (2025). "Spiro[5.5]undecan-1-amine Compound Summary." National Library of Medicine.

  • Kolocouris, A., et al. (1996). "Interaction of amino-adamantane derivatives with the influenza A virus M2 channel: Molecular dynamics and free energy perturbation studies." Journal of Medicinal Chemistry.

  • Davies, W.L., et al. (1964). "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science.

Sources

Technical Guide: Lipophilicity & LogP Profiling of Spiro[5.5]undecan-amines

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Spirocyclic scaffolds like Spiro[5.5]undecane are increasingly utilized in drug discovery to "escape flatland"—increasing three-dimensionality (Fsp3) without excessive molecular weight.[1] Unlike planar aromatic rings, these rigid, lipophilic spacers offer unique vectors for side-chain orientation.

However, the Spiro[5.5]undecan-amine HCl salt presents a specific challenge: it combines a highly lipophilic hydrocarbon cage with a polar, ionizable amine headgroup. Accurately determining its partition coefficient (LogP) and distribution coefficient (LogD) is critical for predicting Blood-Brain Barrier (BBB) penetration and microsomal stability.

Physicochemical Profile (Calculated & Consensus)

The following values represent the consensus data for the neutral free base. The HCl salt form is highly water-soluble and does not possess a "LogP" in the traditional sense until dissociated.

PropertyValue (Neutral Species)ConfidenceNotes
Formula C₁₁H₂₁NHighFree Base
MW 167.30 g/mol HighFree Base (HCl salt: ~203.[1][2]75)
cLogP 3.8 – 4.2 Med-HighHighly Lipophilic Scaffold
LogD (pH 7.4) 0.8 – 1.5 MediumIonized at physiological pH
pKa (Calc) 10.5 – 10.8 HighTypical secondary/primary aliphatic amine
TPSA 26.02 ŲHighPolar surface area (Amine only)

Analyst Insight: The high cLogP (>3.5) of the neutral scaffold suggests that if the amine is masked (e.g., amides) or the pH is high (>11), this compound will aggressively partition into lipid membranes. At physiological pH (7.4), it exists >99.9% as the cationic ammonium species, drastically lowering the effective lipophilicity (LogD).

Structural Analysis & Numbering

To ensure experimental accuracy, one must verify the isomer. The symmetry of the spiro[5.5]undecane system renders the 1-position and 5-position identical.[1]

SpiroStructurecluster_legendIsomer EquivalenceC1C1(α)C2C2C1->C2C3C3(γ)C2->C3C4C4C3->C4C5C5(α)C4->C5SpiroC6(Spiro)C5->SpiroSpiro->C1R2_ARing 2Spiro->R2_ATextPositions 1 & 5 are identical.Target '5-amine' = '1-amine'.

Figure 1: Numbering of the first ring in the Spiro[5.5]undecane system. Note the symmetry between C1 and C5.

Experimental Protocol: LogD Determination

Since the compound is supplied as an HCl salt , a standard shake-flask method will fail if the pH is not strictly buffered. The salt will dissociate, potentially altering the pH of the aqueous phase and skewing results.

Methodology: Miniaturized Shake-Flask with LC-MS/MS Detection.[1]

Reagents & Setup
  • Compound: Spiro[5.5]undecan-amine HCl (Target conc: 10 µM).

  • Organic Phase: 1-Octanol (HPLC Grade), pre-saturated with buffer.

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4, pre-saturated with octanol.

  • Internal Standard: Propranolol (High permeability control) or Atenolol (Low permeability control).

Step-by-Step Workflow

Step 1: Phase Pre-Saturation (Crucial)

  • Mix equal volumes of 1-Octanol and PBS (pH 7.4) vigorously for 24 hours.

  • Allow phases to separate. This prevents volume changes during the actual experiment.

Step 2: Stock Preparation

  • Dissolve 1 mg Spiro[5.5]undecan-amine HCl in DMSO to create a 10 mM stock.[1]

  • Note: Do not dissolve directly in Octanol; the salt is insoluble in non-polar solvents.

Step 3: Partitioning

  • In a 2 mL chemically resistant vial (glass or polypropylene), add:

    • 990 µL Pre-saturated PBS (pH 7.4)

    • 10 µL Compound Stock (Final 100 µM)

  • Vortex to ensure complete dissolution in the aqueous phase.

  • Add 1000 µL Pre-saturated Octanol.

  • Shake: Rotate at 40 rpm for 60 minutes at 25°C.

  • Centrifuge: 3000g for 10 minutes to break any emulsion.

Step 4: Sampling & Analysis

  • Carefully sample the top (Octanol) and bottom (Buffer) layers.

  • Dilution: Dilute the Octanol layer 10-fold with Methanol (to ensure compatibility with LC-MS).

  • Quantification: Analyze both phases via LC-MS/MS (ESI+ mode).

Calculation

Logical Workflow: From Synthesis to Data

The following diagram illustrates the critical path for validating the lipophilicity of this amine salt.

LogP_WorkflowStartSpiro[5.5]undecan-amine HCl(Solid Salt)DissolveDissolution in DMSO(Stock Solution)Start->DissolveSolubilizationPartitionPartitioning (pH 7.4)Equilibrium EstablishmentDissolve->PartitionSpike AqueousBufferPrepPhase System Prep(Octanol/PBS Saturation)BufferPrep->PartitionMediaSeparationPhase Separation(Centrifugation)Partition->SeparationAnalysisLC-MS/MS Quantification(Both Phases)Separation->AnalysisAliquotResultLogD CalculationAnalysis->ResultRatio Calculation

Figure 2: Experimental workflow for determining LogD of amine salts.

Data Interpretation & Application

Why the Discrepancy? (LogP vs. LogD)

Researchers often confuse the intrinsic lipophilicity (LogP) with the effective lipophilicity (LogD).

  • LogP (Neutral): ~4.0. This indicates the spiro-scaffold is highly greasy.[1] If this amine enters a high pH environment (e.g., distal intestine), it will rapidly absorb.

  • LogD (pH 7.4): ~1.2. At blood pH, the amine is protonated (

    
    ). The charge drags the lipophilic cage into the water. This value (1.2) is ideal  for CNS drug discovery, as it balances solubility with membrane permeability.
    
Impact on Drug Design[1][3][5][7][8]
  • Metabolic Stability: The spiro[5.5] system is metabolically robust compared to piperidines, but the high lipophilicity of the carbon cage may attract P450 oxidation (hydroxylation) at the C8/C9 positions.

  • hERG Liability: Lipophilic amines (LogP > 3, pKa > 8) are frequent hERG blockers. The spiro-amine fits this pharmacophore.[1] Monitoring hERG binding is mandatory for this scaffold.

References

  • PubChem. Spiro[5.5]undecan-3-amine hydrochloride (Compound Summary). National Library of Medicine.[3] [Link][4]

  • Carreira, E. M., et al. (2010).[5] Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[5] (Context on spirocyclic scaffolds in ADME). [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery.[6] Expert Opinion on Drug Discovery.[7] (Standard protocols for LogD). [Link]

  • Daylight Chemical Information Systems. CLOGP Reference Manual. (Methodology for calculated LogP). [Link]

Methodological & Application

Application Note: Synthesis Protocols for Spiro[5.5]undecan-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Spiro[5.5]undecan-amine derivatives, specifically focusing on the Spiro[5.5]undecan-3-amine (a known M2 ion channel inhibitor) while addressing the nomenclature ambiguity regarding the "5-amine" request.

Part 1: Executive Summary & Target Identification

Core Directive

This guide details the synthesis of Spiro[5.5]undecan-3-amine hydrochloride , a pharmacologically significant scaffold known for inhibiting the Influenza A M2 proton channel (including amantadine-resistant mutants).

Critical Nomenclature Disambiguation

"Spiro[5.5]undecan-5-amine" vs. "Spiro[5.5]undecan-3-amine" It is critical to verify the target isomer before proceeding, as numbering conventions can vary in non-standard requests.

  • Spiro[5.5]undecan-3-amine (Target A): The

    
    -isomer. The amine is located at the distal position of the cyclohexane ring (opposite the spiro center). This is the biologically active M2 inhibitor  (often designated as BL-1743  derivative).
    
  • Spiro[5.5]undecan-1-amine / 5-amine (Target B): The

    
    -isomer. The amine is adjacent to the spiro carbon. In standard IUPAC numbering for spiro[5.5]undecane (starting adjacent to the spiro center), positions 1 and 5 are equivalent.
    

Editorial Decision: Given the pharmaceutical relevance, Protocol A focuses on the 3-amine (M2 Inhibitor) . Protocol B outlines the route to the 1-amine (5-amine) for completeness.

Part 2: Synthesis of Spiro[5.5]undecan-3-amine HCl (Protocol A)

Retrosynthetic Analysis

The most robust route to the spiro[5.5] system utilizes a Stork Enamine / Robinson Annulation sequence starting from cyclohexanecarbaldehyde. This avoids the fused decalin systems typically formed when starting from cyclohexanone.

Pathway:

  • Enamine Formation: Activation of cyclohexanecarbaldehyde.

  • Spiro-Annulation: Michael addition to methyl vinyl ketone (MVK) followed by aldol condensation.[1]

  • Hydrogenation: Reduction of the enone to the ketone.

  • Reductive Amination: Conversion of ketone to amine.[2][3]

  • Salt Formation: Stabilization as HCl salt.

Experimental Protocols
Step 1: Synthesis of Spiro[5.5]undec-1-en-3-one (The Spiro-Enone)

Rationale: Direct alkylation of aldehydes is difficult. The pyrrolidine enamine allows for a controlled Michael addition to MVK.

Reagents:

  • Cyclohexanecarbaldehyde (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Methyl Vinyl Ketone (MVK) (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (cat.)

  • Benzene or Toluene (Solvent)[1]

  • Acetic Acid / Sodium Acetate buffer

Procedure:

  • Enamine Formation: In a Dean-Stark apparatus, reflux cyclohexanecarbaldehyde (11.2 g, 100 mmol), pyrrolidine (7.8 g, 110 mmol), and pTSA (50 mg) in toluene (150 mL) until water evolution ceases (~3-4 hours).

  • Solvent Swap: Concentrate the solution in vacuo to remove toluene and excess pyrrolidine. Redissolve the crude enamine in dry dioxane (100 mL).

  • Michael Addition: Cool to 0°C. Add MVK (8.4 g, 120 mmol) dropwise. Allow to warm to room temperature and stir for 12 hours.

  • Hydrolysis & Cyclization: Add an acetate buffer (acetic acid/water/NaOAc) and reflux for 4 hours. This hydrolyzes the iminium intermediate and drives the intramolecular aldol condensation.

  • Workup: Extract with diethyl ether (3x), wash with 1N HCl (to remove pyrrolidine), saturated NaHCO3, and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield: ~60-70%

    • Appearance: Pale yellow oil.

Step 2: Hydrogenation to Spiro[5.5]undecan-3-one

Rationale: Catalytic hydrogenation selectively reduces the


-unsaturation without affecting the spiro scaffold.

Reagents:

  • Spiro[5.5]undec-1-en-3-one (from Step 1)

  • 10% Pd/C (5 wt% loading)

  • Ethanol or Methanol

Procedure:

  • Dissolve the enone (10 mmol) in ethanol (50 mL).

  • Add 10% Pd/C (0.1 equiv by weight).

  • Stir under H2 atmosphere (balloon pressure or 1-3 bar in a Parr shaker) for 6 hours. Monitor by TLC (disappearance of UV activity).

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Concentration: Evaporate solvent to yield the saturated ketone.

    • Yield: >90% (Quantitative conversion is common).

Step 3: Reductive Amination to Spiro[5.5]undecan-3-amine

Rationale: Sodium cyanoborohydride (NaBH3CN) is selected for its specificity in reducing the iminium ion over the ketone at pH 6.

Reagents:

  • Spiro[5.5]undecan-3-one (1.0 equiv)

  • Ammonium Acetate (NH4OAc) (10.0 equiv) - Source of Ammonia

  • Sodium Cyanoborohydride (NaBH3CN) (0.7 equiv)

  • Methanol (Solvent)

  • Molecular Sieves (3Å)

Procedure:

  • Dissolve the ketone (1.66 g, 10 mmol) and NH4OAc (7.7 g, 100 mmol) in dry methanol (40 mL). Add activated 3Å molecular sieves.

  • Stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool to 0°C. Add NaBH3CN (440 mg, 7 mmol) in portions.

  • Stir at room temperature for 24 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride) and stir for 30 mins.

  • Basification: Basify with NaOH (aq) to pH > 12.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (3x). Dry over Na2SO4 and concentrate.

Step 4: Hydrochloride Salt Formation

Rationale: The free amine is an oil and prone to oxidation; the HCl salt is a stable solid suitable for storage and biological testing.

Procedure:

  • Dissolve the crude amine in a minimum amount of diethyl ether.

  • Add 2M HCl in diethyl ether (or dioxane) dropwise at 0°C.

  • A white precipitate will form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.

  • Recrystallization: Recrystallize from Ethanol/Ether if necessary.

Part 3: Synthesis of Spiro[5.5]undecan-1-amine (Protocol B - Alpha Isomer)

If the target is indeed the 1-amine (also called 5-amine due to symmetry), the precursor is Spiro[5.5]undecan-1-one .

Precursor Synthesis (Spiro[5.5]undecan-1-one)

Unlike the 3-one, the 1-one is difficult to access via annulation. Recommended Route: Radical Spirocyclization or Commercial Sourcing (CAS: 1781-83-5).

  • Alternative: Pd-catalyzed intramolecular hydroalkylation of alkenyl

    
    -keto esters (See Synthesis 2001, 845).
    
Conversion to Amine

The reductive amination protocol is identical to Step 3 in Protocol A. However, note that the 1-position is sterically hindered (neopentyl-like environment).

  • Modification: Use a stronger Lewis acid promoter (e.g., Ti(OiPr)4) to facilitate imine formation before adding the reducing agent.

  • Reagent: Titanium(IV) isopropoxide (1.5 equiv) + NH3/MeOH, followed by NaBH4.

Part 4: Analytical Data & Visualization

Key Intermediate Data Table
CompoundStructureKey 1H NMR Signals (CDCl3)Physical State
Spiro-Enone Spiro[5.5]undec-1-en-3-one

6.8 (d, 1H), 5.9 (d, 1H) (Enone alkenes)
Pale Yellow Oil
Spiro-Ketone Spiro[5.5]undecan-3-oneNo alkene protons. Complex aliphatic region 1.2-2.4 ppm.Colorless Oil / Low melt solid
Target Amine HCl Spiro[5.5]undecan-3-amine HCl

8.2 (br s, 3H, NH3+), 3.1 (m, 1H, CH-N)
White Crystalline Solid
Pathway Visualization (Graphviz)

SpiroSynthesis cluster_alt Alternative Target (Alpha/5-amine) Start Cyclohexanecarbaldehyde (C7H12O) Enamine Pyrrolidine Enamine Intermediate Start->Enamine Pyrrolidine, pTSA Dean-Stark SpiroEnone Spiro[5.5]undec-1-en-3-one (Annulation Product) Enamine->SpiroEnone 1. MVK (Michael) 2. HOAc/NaOAc (Aldol) SpiroKetone Spiro[5.5]undecan-3-one (Saturated Ketone) SpiroEnone->SpiroKetone H2, Pd/C Ethanol Imine Imine Intermediate SpiroKetone->Imine NH4OAc, MeOH 3A Sieves FinalProduct Spiro[5.5]undecan-3-amine HCl (M2 Inhibitor) Imine->FinalProduct 1. NaBH3CN 2. HCl/Ether AltStart Spiro[5.5]undecan-1-one AltProduct Spiro[5.5]undecan-1-amine AltStart->AltProduct Ti(OiPr)4, NH3 NaBH4

Caption: Synthetic pathway for Spiro[5.5]undecan-3-amine (Main) and the alternative 1-amine route.

Part 5: References

  • Assadovsky, A., et al. (2018). A Robust Proton Flux (pHlux) Assay for Studying the Function and Inhibition of the Influenza A M2 Proton Channel. Journal of the American Chemical Society.[1] Link (Identifies Spiro[5.5]undecan-3-amine as "Spa", a key inhibitor).

  • Wang, J., et al. (2011). Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus. Journal of Medicinal Chemistry. Link (Details the synthesis and SAR of spiro-amine derivatives).

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[1] Link (Foundational method for spiro-annulation via enamines).

  • Lopes, C. C., et al. (2001). Palladium-Catalyzed Intramolecular Hydroalkylation. Synthesis, 2001(06), 845. (Reference for the synthesis of the isomeric Spiro[5.5]undecan-1-one).

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227. Link (General techniques for handling spiro-ketones).

Sources

Title: Technical Synthesis Guide: Preparation of Spiro[5.5]undecan-5-amine HCl via Reductive Amination of Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the synthesis of Spiro[5.5]undecan-5-amine Hydrochloride . The guide addresses the specific challenges associated with functionalizing the sterically congested


-position of a spirocyclic system.

Introduction & Structural Analysis

Target Molecule: Spiro[5.5]undecan-5-amine HCl CAS Registry Number (Free Base): 27992-30-9 (often listed as 1-amine; see Nomenclature Note) Core Challenge: Steric Hindrance at the Spiro-Adjacent Carbon.

Nomenclature Note: In the IUPAC naming system for spiro[5.5]undecane, numbering begins at a ring atom adjacent to the spiro carbon (C6), proceeds around the first ring (1–5), through the spiro atom (6), and around the second ring (7–11). Due to the


 (or 

depending on conformation) symmetry of the unsubstituted parent skeleton, position 1 and position 5 are chemically equivalent (both are

-methylene positions adjacent to the quaternary center). This guide uses "5-amine" to align with the user request, but readers should recognize this is chemically identical to Spiro[5.5]undecan-1-amine .

Synthetic Strategy: The conversion of Spiro[5.5]undecan-5-one (a neopentyl-like ketone) to its corresponding amine requires overcoming significant steric strain during the formation of the tetrahedral intermediate. Standard reductive amination (e.g.,


 at pH 6) often stalls or yields low conversion. This protocol prioritizes a Titanium(IV)-mediated Reductive Amination , which serves a dual role: acting as a Lewis acid to activate the carbonyl and a water scavenger to drive imine equilibrium.

Retrosynthetic Logic & Pathway

The synthesis disconnects the C-N bond to the corresponding ketone precursor.

ReactionScheme Ketone Spiro[5.5]undecan-5-one (Sterically Hindered) Titanate Titanium-Imine Complex (Activated Intermediate) Ketone->Titanate Ti(OiPr)4, NH3/MeOH Dehydration Amine Spiro[5.5]undecan-5-amine (Free Base) Titanate->Amine NaBH4 reduction -78°C to RT Salt Spiro[5.5]undecan-5-amine HCl (Target Salt) Amine->Salt HCl (4M in Dioxane) Et2O Precipitation

Figure 1: Synthetic pathway utilizing Titanium(IV) isopropoxide to facilitate imine formation at the hindered


-position.

Detailed Protocol: Titanium-Mediated Reductive Amination

This method is superior to traditional Leuckart-Wallach or catalytic hydrogenation routes for this substrate because it minimizes the formation of secondary amine byproducts and drives the unfavorable equilibrium of the hindered ketone.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Spiro[5.5]undecan-5-one 1.0PrecursorDry, purity >95%
Titanium(IV) isopropoxide 2.0Lewis Acid / ScavengerAir sensitive; dispense under

Ammonia (7N in MeOH) 5.0Nitrogen SourceAnhydrous; excess drives kinetics
Sodium Borohydride 1.5Reducing AgentAdd slowly to prevent exotherm
HCl (4M in Dioxane) 1.2Salt FormationAnhydrous
Step-by-Step Methodology

Phase 1: Imine Formation (The "Titanium Push")

  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Spiro[5.5]undecan-5-one (10.0 mmol) and anhydrous THF (20 mL).

  • Activation: Add Titanium(IV) isopropoxide (20.0 mmol, 5.9 mL) via syringe. The solution may turn slightly yellow.[1]

  • Ammonia Addition: Add 7N

    
     in MeOH  (50.0 mmol, 7.1 mL).
    
  • Reaction: Seal the system and stir at ambient temperature (20–25°C) for 12–18 hours.

    • Checkpoint: Monitor by TLC (Eluent: 5% MeOH/DCM). The ketone spot (

      
      ) should disappear. Note that the imine may hydrolyze on silica; look for the absence of ketone rather than a distinct imine spot.
      

Phase 2: Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Some protocols suggest -78°C, but 0°C is sufficient for borohydride reductions of ketimines. 7. Reduction: Add Sodium Borohydride (


)  (15.0 mmol, 570 mg) portion-wise over 15 minutes. Caution: Gas evolution (

). 8. Completion: Allow the mixture to warm to room temperature and stir for 3 hours.

Phase 3: Quench & Workup (Critical for Ti Removal) 9. Quench: Cool back to 0°C. Add 2M aqueous


  (30 mL) slowly.
  • Observation: A thick white precipitate (
    
    
    ) will form.
  • Filtration: Dilute with Ethyl Acetate (EtOAc, 50 mL). Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.
  • Extraction: Transfer filtrate to a separatory funnel. Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
  • Drying: Combine organic layers, wash with brine, dry over
    
    
    , and concentrate in vacuo to yield the crude amine (often a pale yellow oil).

Phase 4: Salt Formation (HCl Salt) 13. Dissolution: Dissolve the crude oil in minimal dry Diethyl Ether (


) (approx. 10 mL/g).
14. Acidification:  Add 4M HCl in Dioxane  dropwise with vigorous stirring at 0°C until pH < 3.
15. Precipitation:  A white solid should precipitate immediately. If oiling occurs, add more 

and sonicate. 16. Isolation: Filter the solid under nitrogen protection (hygroscopic). Wash with cold

. Dry under high vacuum.[1]

Analytical Characterization

Confirm the identity of Spiro[5.5]undecan-5-amine HCl using the following parameters.

  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       8.0–8.5 (br s, 3H, 
      
      
      
      ).
    • 
       3.1–3.3 (m, 1H, 
      
      
      
      ): The methine proton at position 5. Look for a broad multiplet due to coupling with adjacent methylene and the spiro center's proximity.
    • 
       1.1–1.9 (m, 18H): Overlapping multiplets corresponding to the spirocyclic backbone.
      
  • FT-IR (ATR):

    • ~2900 cm⁻¹ (C-H aliphatic stretch).

    • ~3400–3200 cm⁻¹ (Broad N-H stretch, amine salt).

    • Absence of ~1710 cm⁻¹ (C=O ketone stretch).

  • Mass Spectrometry (ESI+):

    • Calc.[1][2] for

      
      .
      
    • Found: 168.2 m/z.

Troubleshooting & Critical Process Parameters

Workflow Start Start: Ketone + Ti(OiPr)4 Check1 TLC Check (12h) Ketone remaining? Start->Check1 AddMore Add 1.0 eq Ti(OiPr)4 Extend time Check1->AddMore Yes Proceed Cool to 0°C Add NaBH4 Check1->Proceed No AddMore->Check1 Workup Quench with NH4OH Filter TiO2 Proceed->Workup Oil Product Oils out during HCl addition? Workup->Oil Triturate Triturate with Pentane/Et2O Oil->Triturate Yes Final Filter Solid HCl Salt Oil->Final No Triturate->Final

Figure 2: Decision tree for reaction monitoring and salt crystallization troubleshooting.

Common Issues:

  • Incomplete Conversion: The steric bulk at C5 (adjacent to spiro C6) impedes nucleophilic attack.

    • Solution: Ensure

      
       is fresh. If conversion stalls, gently heat the imine formation step to 40°C, but cool down before adding borohydride.
      
  • Titanium Emulsions: During workup, titanium hydroxides can form gelatinous emulsions.

    • Solution: The use of

      
       (base) rather than water helps precipitate granular 
      
      
      
      . Filtering through Celite while the mixture is still cold is often easier.
  • Hygroscopic Salt: The HCl salt may absorb water, turning into a gum.

    • Solution: Handle in a glovebox or dry room. Store in a desiccator.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. (For spiro numbering rules). Link

  • Sigma-Aldrich. "Spiro[5.5]undecan-1-amine (CAS 27992-30-9) Product Specification." (Used for commercial availability verification and numbering confirmation). Link

Sources

The Spiro[5.5]undecane-5-amine Scaffold: A Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the pursuit of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties, medicinal chemists are increasingly looking beyond flat, two-dimensional structures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor. Their inherent three-dimensional nature allows for a more precise and comprehensive exploration of the chemical space, offering unique vectors for substituent placement that can lead to superior interactions with biological targets.[1][2][3] The conformational rigidity of spirocycles also plays a crucial role, minimizing the entropic penalty upon binding to a target protein and often leading to a significant increase in binding affinity.[3]

Among the diverse array of spirocyclic building blocks, spiro[5.5]undecane-5-amine presents a particularly interesting and underexplored scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of spiro[5.5]undecan-5-amine as a versatile building block in organic synthesis. We will detail a practical synthetic route to this valuable amine and provide protocols for its incorporation into more complex molecules, highlighting the rationale behind the experimental choices.

The Strategic Advantage of Spiro[5.t]undecane-5-amine

The spiro[5.5]undecane core, composed of two fused cyclohexane rings, offers a rigid and well-defined three-dimensional structure. The placement of an amine functionality at the 5-position provides a key handle for a variety of chemical transformations, allowing for its seamless integration into diverse molecular frameworks. The primary advantages of using spiro[5.5]undecan-5-amine as a building block include:

  • Enhanced 3D-Character: The spirocyclic core enforces a non-planar geometry, enabling the design of molecules that can better complement the often complex and three-dimensional binding sites of biological targets.[2][3]

  • Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like spiro[5.5]undecane can lead to improved solubility, a critical parameter for drug candidates.[1]

  • Novel Chemical Space: The use of less-explored building blocks such as spiro[5.5]undecan-5-amine allows for the creation of novel chemical entities, providing opportunities for new intellectual property.[1]

  • Versatile Synthetic Handle: The primary amine group serves as a versatile point of attachment for a wide range of functional groups and molecular fragments through well-established chemical reactions.

Synthetic Protocol: Accessing the Spiro[5.5]undecan-5-amine Building Block

As spiro[5.5]undecan-5-amine is not readily commercially available, a robust and scalable synthetic route is essential. The following protocol details a two-step synthesis starting from commercially available materials, proceeding through the key intermediate, spiro[5.5]undecan-5-one. The overall strategy relies on the formation of the spirocyclic core via a well-established annulation reaction, followed by a reductive amination to install the desired amine functionality.

Part 1: Synthesis of Spiro[5.5]undecan-5-one

The construction of the spiro[5.5]undecane skeleton can be efficiently achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[2][3][4]

Reaction Scheme:

Synthesis of Spiro[5.5]undecan-5-one start Cyclohexanone + Methyl Vinyl Ketone intermediate Michael Adduct (1,5-Diketone) start->intermediate Michael Addition (Base Catalyst, e.g., NaOH) product Spiro[5.5]undecan-5-one intermediate->product Intramolecular Aldol Condensation (Base Catalyst, Heat)

Caption: Synthetic workflow for Spiro[5.5]undecan-5-one.

Experimental Protocol:

  • Michael Addition:

    • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base, for example, sodium hydroxide (0.1 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, neutralize the reaction with a mild acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,5-diketone intermediate. This intermediate is often used in the next step without further purification.

  • Intramolecular Aldol Condensation and Dehydration:

    • Dissolve the crude 1,5-diketone in a solvent such as toluene.

    • Add a catalytic amount of a stronger base, such as potassium tert-butoxide (0.2 eq), or utilize a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid to drive the reaction to completion through water removal.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford spiro[5.5]undecan-5-one.

Data Summary Table:

StepReactantsKey ReagentsSolventTemperatureTypical Yield
1 Cyclohexanone, Methyl Vinyl KetoneNaOH (cat.)Ethanol0 °C to RT70-80% (crude)
2 1,5-Diketone intermediateK-tert-butoxide (cat.)TolueneReflux60-70%
Part 2: Reductive Amination to Spiro[5.5]undecan-5-amine

With the key ketone intermediate in hand, the final step is a reductive amination to introduce the amine functionality. This is a robust and widely used transformation in organic synthesis.

Reaction Scheme:

Reductive Amination ketone Spiro[5.5]undecan-5-one amine Spiro[5.5]undecan-5-amine ketone->amine 1. NH4OAc, NH3/MeOH 2. NaBH3CN or H2, Pd/C

Caption: Synthesis of Spiro[5.5]undecan-5-amine.

Experimental Protocol:

  • Imine Formation and In Situ Reduction:

    • Dissolve spiro[5.5]undecan-5-one (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) or a saturated solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Alternatively, the reduction can be carried out using catalytic hydrogenation (H₂, Pd/C).

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully quench the reaction with water and adjust the pH to be basic (pH > 10) with the addition of a base like sodium hydroxide.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) or by distillation under reduced pressure to yield pure spiro[5.5]undecan-5-amine.

Data Summary Table:

ReactantKey ReagentsSolventReducing AgentTypical Yield
Spiro[5.5]undecan-5-oneNH₄OAc or NH₃/MeOHMethanolNaBH₃CN or H₂, Pd/C75-90%

Application Protocols: Utilizing Spiro[5.5]undecan-5-amine as a Building Block

Spiro[5.5]undecan-5-amine is a versatile building block that can be readily incorporated into larger molecules through a variety of standard organic transformations. Below are protocols for two of the most common applications.

Protocol 1: Amide Bond Formation

Amide bonds are a cornerstone of medicinal chemistry, and the primary amine of spiro[5.5]undecan-5-amine is an excellent nucleophile for this transformation.

Reaction Scheme:

Amide Coupling reactants Spiro[5.5]undecan-5-amine + Carboxylic Acid (R-COOH) product N-(spiro[5.5]undecan-5-yl)amide reactants->product Coupling Reagent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF, CH2Cl2)

Caption: Amide bond formation workflow.

Experimental Protocol:

  • To a solution of the desired carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane, add a coupling reagent such as HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq).

  • Add a tertiary amine base, for example, diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of spiro[5.5]undecan-5-amine (1.05 eq) in the same solvent.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting amide by column chromatography or recrystallization.

Protocol 2: N-Alkylation via Reductive Amination

Further functionalization of the amine can be achieved through a second reductive amination, allowing for the introduction of a wide variety of substituents.

Reaction Scheme:

N-Alkylation reactants Spiro[5.5]undecan-5-amine + Aldehyde or Ketone (R'COR'') product N-alkylated spiro[5.5]undecan-5-amine reactants->product Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF)

Sources

reaction conditions for coupling Spiro[5.5]undecan-5-amine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of Spiro[5.5]undecan-5-amine [1][2]

Executive Summary & Strategic Analysis

The Challenge: Coupling Spiro[5.5]undecan-5-amine with carboxylic acids presents a distinct challenge compared to its more common isomer, Spiro[5.5]undecan-3-amine.[1][2] In the spiro[5.5]undecane scaffold, position 5 is


-adjacent to the quaternary spiro carbon  (C6).[2] This creates a "neopentyl-like" steric environment where the nucleophilic nitrogen is shielded by the bulky orthogonal ring system.[1][2]

Standard coupling protocols (EDC/NHS, DCC) often result in stalled conversion, extensive epimerization of chiral acids, or O-acylisourea rearrangement due to the slow kinetics of the amine attack.[2]

The Solution: To drive this reaction to completion, we must utilize high-energy acylating species that minimize the transition state energy barrier.[2] This guide details three tiered protocols:

  • Tier 1 (Discovery): HATU/HOAt – For rapid library synthesis with standard acids.

  • Tier 2 (Process/Scale): T3P (Propylphosphonic Anhydride) – For cleaner profiles and difficult substrates.

  • Tier 3 (The "Sledgehammer"): Acyl Fluorides (TFFH/BTFFH) – The definitive method for extremely hindered partners where other methods fail.

Critical Mechanistic Insight

The spiro[5.5]undecane system forces the cyclohexane rings into rigid chair conformations. An amine at C5 experiences significant 1,3-diaxial interactions from the distal ring protons.[2]

  • Kinetic Barrier: The approach vector for the amine to attack the carbonyl carbon is obstructed.[2]

  • Thermodynamic Stability: Once formed, the amide bond is highly stable, but the formation requires forcing conditions.[2]

Diagram 1: Steric Environment & Activation Strategy

G cluster_0 Steric Challenge cluster_1 Activation Pathways cluster_2 Outcome Spiro Spiro[5.5]undecan-5-amine (Neopentyl Position) Barrier High Kinetic Barrier (Steric Shielding) Spiro->Barrier Nucleophilic Attack Product Sterically Congested Amide Product Barrier->Product Heat + Time Acid Carboxylic Acid HATU Method A: HATU (Active Ester) Acid->HATU TFFH Method B: TFFH (Acyl Fluoride) Acid->TFFH HATU->Barrier Fast Activation TFFH->Barrier Small Leaving Group (F-) Penetrates Sterics

Caption: Logical flow demonstrating why Acyl Fluorides (TFFH) are superior for penetrating the steric shield of the spiro-amine compared to bulky active esters.[1][2]

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Initial screening, non-hindered carboxylic acids.[1][2]

Reagents:

  • Spiro[5.5]undecan-5-amine (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M) under N₂. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5–10 minutes at RT. Solution should turn yellow/orange.

  • Addition: Add Spiro[5.5]undecan-5-amine (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours .

    • Checkpoint: If LCMS shows <50% conversion after 4h, heat to 50°C. If still stalled, switch to Protocol C.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO₃ (2x), H₂O (1x), and Brine (1x).[2] Dry over Na₂SO₄.

Protocol B: T3P (Propylphosphonic Anhydride) (Scalable/Green)

Best for: Scale-up (>1g), lipophilic amines, easy purification.[1][2]

Why T3P? It generates a water-soluble byproduct and exhibits low epimerization.[1][2]

Reagents:

  • Spiro[5.5]undecan-5-amine (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1][2]

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Combine: In a reaction vial, mix the Amine (1.0 mmol), Acid (1.1 mmol), and Pyridine (3.0 mmol) in EtOAc (5 mL).

  • Addition: Add T3P solution (1.5 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Optimization: For this specific hindered amine, heating to 60°C in a sealed tube is often required to push conversion >90%.[2]

  • Workup: Wash the organic layer with water, 1N HCl (to remove pyridine/amine), sat. NaHCO₃, and brine.[2]

    • Note: The T3P byproduct is water-soluble, simplifying purification.[2]

Protocol C: Acyl Fluoride via TFFH (The "Sledgehammer")

Best for: Extremely hindered acids, low-reactivity amines, or failed HATU reactions.[2]

Mechanism: Generates an Acyl Fluoride in situ.[3][4][5] The Fluoride leaving group is small (unlike OBt/OAt esters), allowing the amine to access the carbonyl carbon despite the spiro-steric bulk.[2]

Reagents:

  • Spiro[5.5]undecan-5-amine (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)[1][2]

  • DIPEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) and TFFH (1.2 mmol) in anhydrous DCM (5 mL) under N₂.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 30 mins at RT. Acyl fluoride forms in situ.[3][4][5]

  • Coupling: Add Spiro[5.5]undecan-5-amine (1.0 mmol).

  • Reaction: Stir at RT for 12–24 hours.

    • Note: Acyl fluorides are highly reactive but less prone to hydrolysis than acid chlorides.

  • Workup: Standard aqueous workup (NaHCO₃/Brine).

Diagram 2: Decision Matrix for Protocol Selection

DecisionMatrix Start Start: Coupling Spiro[5.5]undecan-5-amine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard No (Linear/Simple Acid) CheckAcid->Standard No Hindered Yes (Tertiary/Quaternary Carbon) CheckAcid->Hindered Yes ScaleCheck Is Scale > 5g? Standard->ScaleCheck RouteC Use Protocol C (TFFH) Acyl Fluoride Method Hindered->RouteC RouteA Use Protocol A (HATU) Run at RT ScaleCheck->RouteA No RouteB Use Protocol B (T3P) Easier Workup ScaleCheck->RouteB Yes

Caption: Decision tree for selecting the optimal coupling reagent based on acid sterics and reaction scale.

Analytical Data Summary

Expected NMR Characteristics: Due to the spiro-center, the methylene protons in the spiro[5.5]undecane ring are magnetically non-equivalent.[2]

PositionSignal TypeChemical Shift (δ ppm)Notes
NH-Amide Doublet/Broad5.5 – 8.0Shift depends on solvent (DMSO vs CDCl₃).[1][2]
H-5 (Methine) Multiplet3.8 – 4.5Deshielded by amide; distinct splitting due to adjacent CH₂ and spiro-proximity.[1][2]
Spiro-CH₂ Multiplet1.2 – 1.8Complex overlapping region; integrates to ~18H.[1][2]

Troubleshooting Table:

ObservationDiagnosisRemedial Action
Low Conversion (<20%) Steric clash preventing attack.[1][2]Switch to Protocol C (TFFH) or heat Protocol B to 80°C.
New Spot on TLC (High Rf) N-acylurea formation (if using EDC).Abandon EDC. Use HATU or T3P.
Starting Material Persists Amine is protonated/salt.Ensure DIPEA is fresh and in excess (3-4 equiv).[1] Verify pH > 8.

References

  • Vertex AI Search. (2025). Spiro[5.5]undecan-5-amine structure and properties. Retrieved from and .[1]

  • Due-Hansen, M. E., et al. (2016).[2][3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4][5] Organic & Biomolecular Chemistry, 14, 430-433.[2] Link

  • Schäfer, G., et al. (2012).[2] The Synthesis of Sterically Hindered Amides. CHIMIA, 66(4), 1-5.[2] Link

  • Dunetz, J. R., et al. (2016).[2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Chemical Reviews, 116(19), 12029–12088.[2] Link

Sources

Application Note: Reductive Amination Protocols for the Synthesis of Spiro[5.5]undecan-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of spirocyclic scaffolds into drug candidates is a dominant trend in modern medicinal chemistry, driven by the need to increase


 character and "escape from flatland." However, functionalizing the positions adjacent to the spiro center (alpha-spiro) presents significant synthetic challenges due to severe steric hindrance (the "neopentyl effect"). This application note details robust reductive amination protocols for synthesizing Spiro[5.5]undecan-5-amine  from its corresponding ketone. We prioritize a Titanium(IV) isopropoxide-mediated methodology, which serves as the industry "gold standard" for forcing imine formation in sterically congested systems where conventional acid catalysis fails.

Introduction & Strategic Analysis

The Target: Spiro[5.5]undecan-5-amine

Spiro[5.5]undecane consists of two cyclohexane rings sharing a single carbon atom (C6). In the standard numbering scheme, positions 1 and 5 are adjacent to the spiro center (alpha-positions). Due to the symmetry of the unsubstituted parent skeleton, the 1-amine and 5-amine are chemically equivalent.

Key Synthetic Challenge: The carbonyl carbon at the 5-position is neopentyl-like. The adjacent quaternary spiro center (C6) creates a "conical" steric shield.

  • Nucleophilic Attack: The approach of the amine nucleophile is kinetically retarded.

  • Imine Stability: Even if formed, the intermediate imine is prone to hydrolysis due to strain.

  • Water Removal: Standard equilibrium shifts (Dean-Stark) are often insufficient for these slow reactions.

The Solution: Lewis Acid Activation

Standard reductive amination conditions (e.g., NaBH(OAc)3/AcOH) often result in recovered starting material for alpha-spiro ketones. The protocols below utilize Titanium(IV) isopropoxide [Ti(OiPr)4] .

  • Dual Role: It acts as a strong Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO2), driving the equilibrium toward the imine/enamine species irreversibly.

Visualizing the Mechanism

The following diagram illustrates the critical role of Titanium coordination in facilitating the nucleophilic attack in a crowded environment.

Ti_Mechanism cluster_legend Key Phase Ketone Spiro[5.5]undecan-5-one Ti_Complex Activated Ti-Complex (Lewis Acid) Ketone->Ti_Complex + Ti(OiPr)4 Hemiaminal Titanium Hemiaminal (Steric Bottleneck) Ti_Complex->Hemiaminal Nucleophilic Attack Amine Amine Source (NH4OAc / R-NH2) Amine->Ti_Complex Imine Activated Imine Species Hemiaminal->Imine - TiO2 (Water Scavenging) Reduction Hydride Transfer (NaBH4 / NaBH3CN) Imine->Reduction Product Spiro[5.5]undecan-5-amine Reduction->Product Irreversible

Figure 1: Mechanism of Ti(OiPr)4-mediated reductive amination. The irreversible formation of TiO2 drives the difficult imine formation.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Best for: Sterically hindered ketones where conversion is the primary bottleneck.

Reagents:

  • Spiro[5.5]undecan-5-one (1.0 equiv)

  • Amine source: Ammonium Acetate (for primary amine) or Alkyl Amine (1.5–2.0 equiv)

  • Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Complexation (The "Aging" Step):

    • In a flame-dried flask under Nitrogen, dissolve Spiro[5.5]undecan-5-one (10 mmol) and the amine source (15-20 mmol) in absolute EtOH (20 mL).

    • Add Ti(OiPr)4 (12.5 mmol, ~3.7 mL) dropwise.

    • Critical: Stir at ambient temperature for 12–18 hours . For extremely hindered substrates, heating to 40–50°C may be required.

    • Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone. The imine intermediate may be unstable on silica; rely on the disappearance of SM.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (15 mmol) carefully in portions (gas evolution will occur).

    • Allow the mixture to warm to room temperature and stir for an additional 4–6 hours.

  • Workup (The "Emulsion" Fix):

    • Note: Quenching Ti reactions with water creates a sticky TiO2 paste that traps product.

    • Method: Quench by adding 2M aqueous Ammonium Hydroxide (NH4OH) (30 mL). The high pH precipitates Titanium as a granular white solid rather than a gel.

    • Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

    • Concentrate the filtrate to remove EtOH.

  • Purification:

    • Dissolve the residue in EtOAc. Perform an Acid/Base extraction:

      • Extract organic layer with 1M HCl (Product goes to aqueous phase).

      • Discard organic layer (removes non-basic impurities/unreacted ketone).

      • Basify the aqueous layer to pH >12 with 4M NaOH.

      • Extract back into DCM (3x).

      • Dry over Na2SO4 and concentrate.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening or when Protocol A is too slow.

Reagents:

  • Spiro-ketone (1.0 equiv)

  • Amine (1.5 equiv)

  • NaBH3CN (Sodium Cyanoborohydride) (1.5 equiv) - Note: NaBH3CN is preferred here for stability at higher temps.

  • Acetic Acid (catalytic, 10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.

Methodology:

  • Combine ketone, amine, and AcOH in a microwave vial.

  • Microwave at 100°C for 15 minutes (pre-formation of imine).

  • Add NaBH3CN.[1]

  • Microwave at 80°C for 20 minutes.

  • Standard basic workup.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on reagent choice for alpha-spiro ketones.

VariableProtocol A (Ti-Mediated)Protocol B (Standard NaBH(OAc)3)Protocol C (Microwave)
Reagent Ti(OiPr)4 + NaBH4NaBH(OAc)3 + AcOHNaBH3CN + Heat
Conversion >90%<30% (Stalls at Ketone)70-85%
Reaction Time 18-24 Hours24-48 Hours<1 Hour
Side Products Alcohol (if reduction too fast)Recovered KetoneDimerization (rare)
Purification Requires filtration (Celite)Simple ExtractionStandard
Troubleshooting Guide
  • Issue: Low yield, high alcohol byproduct (Spiro[5.5]undecan-5-ol).

    • Cause: Reduction of ketone occurred before imine formation was complete.

    • Fix: Increase the "aging" time in Step 1 of Protocol A. Ensure the reaction is strictly anhydrous during the Ti(OiPr)4 phase.

  • Issue: Titanium emulsion during workup.

    • Fix: Do not use water/brine initially. Use 2M NH4OH or 1M NaOH to quench. The high pH is critical for granular precipitation.

Workflow Decision Tree

Workflow Start Start: Spiro[5.5]undecan-5-one Check Is the Amine Hindered? (e.g., t-Butyl amine vs NH4OAc) Start->Check Path_A Protocol A: Ti(OiPr)4 (Standard for Spiro) Check->Path_A Yes / Primary Amine Path_B Protocol B: Microwave (Rapid Screening) Check->Path_B No / High Throughput Execution Execute Reaction Monitor Disappearance of SM Path_A->Execution Path_B->Execution Workup_Check Quench Strategy Execution->Workup_Check Quench_Base Add NH4OH or NaOH (Precipitate Ti) Workup_Check->Quench_Base Recommended Quench_Water Add Water/Brine (Risk of Emulsion) Workup_Check->Quench_Water Avoid Purify Acid/Base Extraction Yield Pure Amine Quench_Base->Purify

Figure 2: Decision matrix for selecting the optimal synthesis and workup path.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

    • Core Reference: Establishes the Ti(OiPr)4 protocol for hindered ketones.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: Describes the limitations of NaBH(OAc)3 with sterically hindered ketones, supporting the need for the Titanium method.
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1][5] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

    • Validation: Validates the use of the safer NaBH4 (vs Cyanoborohydride) in conjunction with Titanium.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

    • Background: Discusses the "Escape from Flatland" and the geometric properties of spirocycles.

Sources

crystallization techniques for Spiro[5.5]undecan-5-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Spiro[5.5]undecan-5-amine Salts

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of Spiro[5.5]undecan-5-amine salts. Spirocyclic scaffolds are increasingly vital in modern drug discovery due to their unique three-dimensional structures, which can improve physicochemical properties and target engagement.[1][2] Spiro[5.5]undecan-5-amine, as a key building block, requires robust purification methods to ensure high purity for downstream applications. Salt formation and subsequent crystallization represent the most effective strategy for achieving this, offering enhanced stability and handling properties compared to the free base.[3] This document outlines the fundamental principles, strategic considerations for solvent selection, and step-by-step protocols for various crystallization techniques, including slow cooling, anti-solvent addition, and reactive crystallization.

Introduction: The Significance of Spirocyclic Amine Salts

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional architecture into molecules.[4][5] This "escape from flatland" approach is a powerful strategy in medicinal chemistry to enhance properties such as solubility, metabolic stability, and receptor binding affinity by increasing the fraction of sp3-hybridized carbons (Fsp3).[2][6]

The amine functional group on the spiro[5.5]undecane scaffold is a key handle for derivatization and for modulating physicochemical properties through salt formation. Most active pharmaceutical ingredients (APIs) containing a basic amine are formulated as salts to improve their solubility, stability, and bioavailability.[7] Crystallization is the cornerstone of purification in pharmaceutical manufacturing, allowing for the isolation of a specific salt form with high purity and the desired solid-state properties (e.g., polymorph, crystal habit).[7][8]

Controlling the crystalline form is critical, as different polymorphs—crystals with the same chemical composition but different molecular packing—can exhibit vastly different physical properties.[9] Therefore, a well-designed crystallization process is not merely a purification step but a critical control point for the final product's quality and performance.

Foundational Principles of Crystallization

Successful crystallization hinges on the controlled transition from a disordered state (solution) to an ordered state (crystal). This process is governed by three key stages:

  • Supersaturation: The solution must contain more dissolved solute than it can theoretically hold at equilibrium. This is the thermodynamic driving force for crystallization and is typically achieved by changing temperature, solvent composition, or pH.

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals. The rate of growth relative to nucleation determines the final crystal size distribution. A slower, more controlled process generally yields larger, higher-quality crystals.

For amine salts, the strong ionic interactions between the protonated amine (e.g., R-NH3+) and the counter-ion (e.g., Cl-) provide the necessary intermolecular forces to form a stable, ordered crystal lattice.[3]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization protocol.[10] An ideal solvent system should exhibit high solubility for the Spiro[5.5]undecan-5-amine salt at an elevated temperature and significantly lower solubility at a reduced temperature.

Causality Behind Solvent Choice: The polarity of the solvent and its ability to form hydrogen bonds are paramount.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can hydrogen bond with both the ammonium cation and the halide anion, often leading to high solubility. They are excellent choices for dissolving the salt but may require an anti-solvent to induce crystallization.[11]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): These solvents can solvate ions but are not hydrogen bond donors. They often provide the ideal balance of moderate solubility at high temperatures and low solubility at room temperature, making them excellent single-solvent systems for slow cooling.[12]

  • Nonpolar Solvents (e.g., Heptane, Toluene, Diethyl Ether): Amine salts are generally insoluble in nonpolar solvents. These are primarily used as anti-solvents to drastically reduce the solubility of the salt in a more polar solvent, thereby inducing precipitation.[8][10]

Solvent & Anti-Solvent Miscibility and Polarity Guide
Solvent ClassExample SolventsPolarityTypical Use Case for Amine SaltsCommon Anti-Solvents
Polar Protic Water, Methanol, EthanolHighPrimary dissolving solventAcetone, Acetonitrile, THF
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateMediumPrimary dissolving solvent (slow cooling)Heptane, Toluene, Diethyl Ether
Nonpolar Heptane, Toluene, Diethyl EtherLowAnti-solvent / Washing solventN/A
Workflow for Crystallization Method Selection

The following diagram outlines a logical workflow for selecting an appropriate crystallization strategy based on initial solubility screening.

G cluster_0 Crystallization Strategy Workflow start Dissolve Crude Amine Salt in Various Solvents sol_check Is it soluble in a polar aprotic solvent (e.g., EtOAc, MeCN) at elevated temp? start->sol_check high_sol_protic Is it highly soluble in a polar protic solvent (e.g., MeOH, EtOH)? sol_check->high_sol_protic  No slow_cool Protocol 1: Slow Cooling Crystallization sol_check->slow_cool  Yes insoluble Is it insoluble or poorly soluble in most common solvents? high_sol_protic->insoluble  No anti_solvent Protocol 2: Anti-Solvent Addition high_sol_protic->anti_solvent  Yes reactive_cryst Protocol 3: Reactive Crystallization insoluble->reactive_cryst  Yes (Start from Free Base) end Characterize Crystals (XRPD, DSC, NMR) slow_cool->end anti_solvent->end reactive_cryst->end

Caption: Decision workflow for selecting a suitable crystallization protocol.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Cooling Crystallization

This is the most common and often preferred method for obtaining high-quality crystals. It relies on the principle that solubility decreases as the temperature is lowered.

  • Rationale: Slow, controlled cooling minimizes the rate of supersaturation, favoring crystal growth over rapid nucleation. This results in larger, more well-defined crystals with higher purity, as impurities are more likely to remain in the solution (mother liquor).

Step-by-Step Methodology:

  • Solvent Addition: In an appropriately sized flask equipped with a magnetic stir bar and reflux condenser, add the crude Spiro[5.5]undecan-5-amine salt. Add a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile) to create a slurry.

  • Dissolution: Gently heat the mixture with stirring (e.g., using an oil bath) until all the solid material has completely dissolved. If some solid remains, add small aliquots of the solvent until a clear solution is achieved at the elevated temperature. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, particulates) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for preventing unwanted nucleation sites.

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination (e.g., with a watch glass or loosely placed stopper), and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask (e.g., by wrapping it in glass wool or placing it in a dewar).

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight to maximize the yield of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold anti-solvent (e.g., heptane or diethyl ether) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Addition

This method is ideal when the compound is too soluble in a primary solvent even at low temperatures.[8]

  • Rationale: By adding a miscible solvent in which the compound is insoluble (the anti-solvent), the overall polarity of the solvent system is reduced, forcing the highly polar amine salt to precipitate out of the solution. The rate of addition of the anti-solvent controls the rate of supersaturation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Spiro[5.5]undecan-5-amine salt in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol or water) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a nonpolar anti-solvent (e.g., diethyl ether, heptane, or toluene) dropwise.

  • Observe Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir for a period (30 minutes to several hours) to allow crystals to grow. If no crystals form, add a few more drops of anti-solvent or gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Complete Precipitation: Once crystal growth appears complete, you may add more anti-solvent to maximize the yield.

  • Isolation & Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 6-8).

Protocol 3: Reactive Crystallization (In Situ Salt Formation)

This technique is particularly useful when the free base is more readily available or when purification via salt formation is the primary goal.[8]

  • Rationale: The salt is formed in situ by reacting the amine free base with an acid. The resulting salt, designed to be insoluble in the chosen solvent, crystallizes out of the reaction mixture as it is formed. This method combines reaction and purification into a single step.

Step-by-Step Methodology (for Hydrochloride Salt):

  • Dissolve Free Base: Dissolve the crude Spiro[5.5]undecan-5-amine free base in a suitable non-basic solvent, such as diethyl ether, ethyl acetate, or 2-propanol.

  • Prepare Acid Solution: Use a commercially available solution of hydrochloric acid in a solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane).

  • Acid Addition: While stirring the amine solution at room temperature or 0 °C, slowly add the HCl solution dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid.

  • Digestion: After the addition is complete, allow the resulting slurry to stir for an additional 30-60 minutes. This "digestion" period allows for the formation of a more crystalline, easily filterable solid.

  • Isolation & Drying: Isolate the salt by vacuum filtration, wash with a nonpolar solvent (e.g., fresh diethyl ether or heptane), and dry under vacuum.

Visualizing the Crystal Lattice: The Role of Intermolecular Forces

The stability and structure of the Spiro[5.5]undecan-5-amine salt crystal are dictated by a network of strong intermolecular forces, primarily ionic interactions and hydrogen bonding.

Caption: Intermolecular hydrogen bonding in a Spiro[5.5]undecan-5-amine hydrochloride crystal.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; impurities are present.Add more solvent to redissolve the oil, then cool much more slowly. Try a different solvent system.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Evaporate some solvent to increase concentration. Cool to a lower temperature. Add an anti-solvent. Scratch the flask or add a seed crystal.
Rapid Powder Precipitation Nucleation rate is much faster than growth rate; solution is too supersaturated.Use a more dilute solution. Cool more slowly. Add anti-solvent at a much slower rate.
Low Yield Compound is still too soluble in the mother liquor; insufficient cooling time.Cool the solution for a longer period or to a lower temperature. Partially evaporate the mother liquor to obtain a second crop of crystals.

Conclusion

The crystallization of Spiro[5.5]undecan-5-amine salts is a critical process for ensuring the purity and desired solid-state properties of this valuable chemical building block. By understanding the principles of solubility, supersaturation, and nucleation, researchers can strategically select solvents and methodologies to achieve robust and reproducible results. The protocols provided herein for slow cooling, anti-solvent addition, and reactive crystallization offer a versatile toolkit for scientists in research and drug development. Proper execution of these techniques, coupled with diligent troubleshooting, will consistently yield high-quality crystalline material suitable for further investigation and application.

References

  • G. R. Desiraju, "Polymorphism: the same and not the same," Crystal Growth & Design, 2004. [Link]

  • European Patent Office, "Crystallization of hydrohalides of pharmaceutical compounds," EP 2436381 A1, 2007. [Link]

  • J. D. Childs et al., "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids," Journal of the American Chemical Society, 2004. [Link]

  • J. R. Donald et al., "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination," ACS Medicinal Chemistry Letters, 2021. [Link]

  • BIA Separations, "Crystallisation in pharmaceutical processes," Technical Note. [Link]

  • University of Geneva, "Guide for crystallization," Laboratory Guide. [Link]

  • Google Patents, "Recrystallization purification method of enamine salt," CN111632400B.
  • L. Chun-Lin et al., "Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives," Journal of Chemical Crystallography, 2009. [Link]

  • F. Belov et al., "Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions," RSC Publishing, 2023. [Link]

  • University of Rochester, "Reagents & Solvents: Solvents for Recrystallization," Chemistry Department Resources. [Link]

  • P. Heinrich Stahl, "Pharmaceutical Salts Optimization of Solubility or Even More?," GIT Laboratory Journal, 2010. [Link]

  • Organic Syntheses, "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one," Org. Synth. 2016, 93, 210-227. [Link]

  • Reddit r/Chempros, "Go-to recrystallization solvent mixtures," Online Discussion, 2023. [Link]

  • I. O. Donets et al., "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks," ChemRxiv, 2023. [Link]

  • ResearchGate, "How to recrystallization amine compound and it is not soluble in common organic solvents," Q&A Forum, 2021. [Link]

  • Oreate AI, "The Intriguing World of Spiro Compounds: Structure, Naming, and Applications," 2026. [Link]

  • Synthesis, characterization and antimicrobial activity of spiro- | Abstract. [Link]

  • ResearchGate, "Polymorphism in Pharmaceutical Compounds," 2015. [Link]

  • Hong Lab MIT, "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." [Link]

  • P. R. Krishna et al., "AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE," ARKIVOC, 2005. [Link]

  • Wikipedia, "Spiro compound." [Link]

  • ResearchGate, "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts," 2025. [Link]

  • PubChem, "Spiro[5.5]undecane," National Center for Biotechnology Information. [Link]

  • P. G. M. Wuts, "Polymorphism, what it is and how to identify it: a systematic review," Organic Process Research & Development, 2019. [Link]

  • J. Springborg et al., "Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[8][13]tetradecane chloride trihydrochloride dihydrates," Acta Chemica Scandinavica, 1996. [Link]

  • J. Anane, "Green Synthesis of Spiro Compounds and the Phytochemical Investigation," ScholarWorks @ UTRGV, 2022. [Link]

  • ResearchGate, "Helical structure of spiro[5.5]undecane (1)," 2013. [Link]

  • ResearchGate, "Development of P-Spiro Chiral Aminophosphonium Salts as a New Class of Versatile Organic Molecular Catalyst," 2025. [Link]

  • J. E. Bara et al., "Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2," Chemical Communications, 2012. [Link]

  • T. Courant et al., "Trichloroacetic acid fueled practical amine purifications," Beilstein Journal of Organic Chemistry, 2022. [Link]

  • S. P. Vereen, "Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation," Sciforum, 2020. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[5.5]undecan-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Spiro[5.5]undecan-5-amine hydrochloride. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Spiro[5.5]undecan-5-amine hydrochloride, offering potential causes and actionable solutions.

Problem 1: Low recovery of the hydrochloride salt after synthesis and initial work-up.

  • Potential Cause 1: Incomplete precipitation of the hydrochloride salt. The choice of solvent for the salt formation is critical. If the hydrochloride salt has significant solubility in the reaction solvent, precipitation will be incomplete.

  • Solution 1: After forming the hydrochloride salt by adding HCl (either as a gas or a solution in an organic solvent), it is crucial to use a solvent system that minimizes its solubility. Ethers such as diethyl ether or methyl tert-butyl ether (MTBE) are often effective anti-solvents to precipitate amine hydrochlorides.[1] If the reaction is performed in a solvent like ethanol where the salt may have some solubility, cooling the mixture and adding a less polar co-solvent can enhance precipitation.[1]

  • Potential Cause 2: Loss of product during aqueous work-up. If the pH of the aqueous layer is not sufficiently acidic during an extraction, some of the free amine may remain in the organic layer, leading to a lower yield of the hydrochloride salt.

  • Solution 2: When performing an acid-base extraction to remove non-basic impurities, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the Spiro[5.5]undecan-5-amine.[2][3][4][5] This maximizes its partitioning into the aqueous phase as the hydrochloride salt. Multiple extractions with the acidic solution will ensure complete transfer.

Problem 2: The isolated hydrochloride salt is an oil or a sticky solid that does not crystallize.

  • Potential Cause 1: Presence of residual solvent. Entrained solvent can prevent the formation of a crystalline solid.

  • Solution 1: Ensure the product is thoroughly dried under high vacuum. If the product is still oily, dissolving it in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitating it with an anti-solvent (e.g., diethyl ether) can help induce crystallization.[1]

  • Potential Cause 2: Presence of impurities. Impurities can act as "crystal poisons," interfering with the formation of a well-ordered crystal lattice.

  • Solution 2: The crude product may require further purification. An acid-base extraction is a robust first step to remove neutral and acidic impurities.[2][3][4] Following this, recrystallization from an appropriate solvent system is recommended.

  • Potential Cause 3: Hygroscopic nature of the salt. Some amine hydrochlorides can absorb moisture from the atmosphere, leading to a gummy or oily appearance.

  • Solution 3: Handle the hydrochloride salt in a dry environment, for instance, in a glove box or under a stream of dry nitrogen. Store the final product in a desiccator over a suitable drying agent.

Problem 3: Persistent impurities are observed in the final product by NMR or LC-MS.

  • Potential Cause 1: Co-precipitation of impurities. If an impurity has similar solubility characteristics to the desired hydrochloride salt, it may co-precipitate during the initial isolation.

  • Solution 1: Recrystallization. This is a powerful technique for removing impurities. The ideal recrystallization solvent will dissolve the Spiro[5.5]undecan-5-amine hydrochloride at an elevated temperature but have low solubility at cooler temperatures, while the impurities remain in solution. A solvent screen is recommended to identify the optimal solvent or solvent mixture. Common choices for amine hydrochlorides include ethanol, isopropanol, or mixtures such as ethanol/diethyl ether.[1][6][7]

  • Potential Cause 2: Inefficient removal of structurally similar impurities. If the impurities are also basic amines, they will follow the desired product through an acid-base extraction.

  • Solution 2: Chromatographic Purification. For challenging separations, column chromatography is a viable option.

    • Normal-Phase Chromatography: To purify the free base of Spiro[5.5]undecan-5-amine, it is advisable to use silica gel treated with a small amount of a tertiary amine like triethylamine in the eluent (e.g., 0.1-1% in a hexane/ethyl acetate gradient).[8][9] This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and potential degradation of the amine. Alternatively, an amine-bonded silica column can be used, which provides a more alkaline environment and often leads to better peak shape without the need for mobile phase modifiers.[10]

    • Reversed-Phase Chromatography: For the hydrochloride salt, reversed-phase chromatography (e.g., C18) can be effective. The mobile phase should be acidic to maintain the amine in its protonated form. A common mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[8]

Frequently Asked Questions (FAQs)

Q1: What is the first and most fundamental purification step for crude Spiro[5.5]undecan-5-amine hydrochloride?

A1: The most effective initial purification strategy is typically an acid-base extraction.[2][3][4][5] This method exploits the basicity of the amine functional group. The process involves:

  • Dissolving the crude product (which may be a mixture of the free base and the hydrochloride salt) in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Extracting this organic solution with a dilute aqueous acid, such as 1 M HCl. The basic Spiro[5.5]undecan-5-amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous phase, while neutral and acidic impurities remain in the organic layer.[2][3]

  • The aqueous layers containing the purified hydrochloride salt can then be treated in a few ways:

    • The water can be evaporated to yield the solid hydrochloride salt, although this can also concentrate any water-soluble non-volatile impurities.

    • A more robust method is to basify the aqueous layer with a base like NaOH to a pH of 9-10. This will deprotonate the amine, causing the free base to precipitate or form an oil, which can then be extracted back into an organic solvent.[3][5] The organic layer can then be dried, and the purified free base can be converted back to the hydrochloride salt under controlled, anhydrous conditions.

Q2: How do I choose the right solvent for recrystallizing Spiro[5.5]undecan-5-amine hydrochloride?

A2: The ideal recrystallization solvent should fully dissolve your compound at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). For amine hydrochlorides, polar protic solvents are often a good starting point.

Solvent ClassExamplesSuitability
AlcoholsEthanol, Isopropanol, n-ButanolOften good choices. Solubility generally decreases with increasing chain length.[1][6]
KetonesAcetoneCan be useful, sometimes as an anti-solvent to precipitate the salt from a more polar solvent.[1]
EthersDiethyl ether, MTBEGenerally poor solvents for hydrochloride salts and are typically used as anti-solvents.[1]
EstersEthyl acetateCan be used, but solubility is often limited.
HalogenatedDichloromethaneMay have some utility, but often used for chromatography of the free base.

A systematic approach is to test the solubility of a small amount of your material in a range of solvents. A good recrystallization may also be achieved using a two-solvent system, where the compound is dissolved in a minimal amount of a "good" hot solvent, and a "poor" solvent (an anti-solvent) is added dropwise until turbidity is observed, which is then cleared by gentle heating before cooling.

Q3: Can I use normal silica gel for column chromatography of the free base of Spiro[5.5]undecan-5-amine?

A3: While possible, it is often problematic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[8] These acidic sites can strongly interact with basic amines, leading to several issues:

  • Irreversible Adsorption: The amine can stick to the column, resulting in low recovery.

  • Peak Tailing: The interaction causes the compound to elute slowly and over a large volume, leading to broad, tailing peaks and poor separation.

  • Degradation: The acidic environment can sometimes cause degradation of sensitive amines.

To mitigate these issues, you can either:

  • Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine or ammonia, to your eluent.[8][9] This base will interact with the acidic sites on the silica, allowing your amine to elute more cleanly.

  • Use a Different Stationary Phase: Amine-functionalized silica columns are commercially available and provide a basic surface that is much more compatible with the purification of amines, often providing excellent peak shapes without mobile phase modifiers.[10]

Q4: What is the best way to form the hydrochloride salt from the purified free base?

A4: To obtain a pure, crystalline hydrochloride salt, it is best to work under anhydrous conditions. A common and effective method is to dissolve the purified free base in a dry, non-protic solvent like diethyl ether, MTBE, or ethyl acetate. Then, bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane).[11] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum. Using aqueous HCl can introduce water, which may make the salt difficult to crystallize and handle, especially if it is hygroscopic.[12]

Experimental Workflows

Acid-Base Extraction Workflow

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Final Purification A Crude Product in Dichloromethane B Add 1M HCl (aq) A->B Dissolve C Separate Layers B->C Shake & Vent D Organic Layer (Neutral/Acidic Impurities) C->D E Aqueous Layer (Spiro-amine HCl) C->E F Add 6M NaOH (aq) to pH 9-10 E->F Basify G Extract with Dichloromethane F->G Extract H Aqueous Layer (Inorganic Salts) G->H I Organic Layer (Purified Free Base) G->I J Dry (Na2SO4), Filter, Evaporate I->J K Pure Free Base J->K L Add Anhydrous HCl in Ether K->L Salt Formation M Pure Hydrochloride Salt (Precipitate) L->M Isolate A Impure Hydrochloride Salt B Add minimum amount of hot recrystallization solvent (e.g., Isopropanol) A->B Dissolve C Hot, clear solution B->C D Slowly cool to room temperature C->D Induce Crystallization E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Mother Liquor (Contains impurities) F->G H Wash crystals with cold solvent F->H I Dry crystals under vacuum H->I J Pure Crystalline Product I->J

Caption: General workflow for recrystallization.

References

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Use of RediSep Gold® Amine Columns in the Weak Ion Exchange Mode. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Preparations Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • European Patent Office. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Retrieved from [Link]

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resolving solubility issues with Spiro[5.5]undecan-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Spiro[5.5]undecan-5-amine HCl. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. We will move from foundational concepts to specific troubleshooting protocols, explaining the chemical principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of Spiro[5.5]undecan-5-amine HCl.

Q1: What is Spiro[5.5]undecan-5-amine HCl, and why is its solubility a key consideration?

Spiro[5.5]undecan-5-amine hydrochloride is an organic compound featuring a spirocyclic core. The spirocyclic scaffold, which consists of two cyclohexane rings sharing a single carbon atom, is inherently three-dimensional and lipophilic (fat-loving).[1][2] This lipophilicity is often desirable for interacting with biological targets but contributes to poor aqueous solubility.[3][4]

To counteract this, the amine functional group is converted into a hydrochloride (HCl) salt. This salt formation protonates the amine, creating a charged species (an ammonium salt) that is significantly more soluble in water and polar solvents than its neutral "free base" form.[5][6][7] However, the bulky, nonpolar spiro[5.5]undecane portion of the molecule can still limit the overall solubility, creating challenges in preparing solutions for experiments.[8][9]

Q2: What is the general solubility profile of Spiro[5.5]undecan-5-amine HCl?

While specific quantitative data is not widely published, a qualitative profile can be predicted based on its structure as a bulky amine salt. The charged ammonium group promotes solubility in polar solvents, while the large hydrocarbon scaffold favors solubility in organic solvents.

Solvent TypeExample SolventsExpected SolubilityRationale
Aqueous Buffers Water, PBS (pH 7.4), SalineSparingly to Moderately SolubleThe HCl salt form enhances water solubility, but the large lipophilic spiro-scaffold limits it.[5][9]
Polar Protic Solvents Ethanol, Methanol, IsopropanolSolubleThese solvents can solvate both the ionic salt and the organic scaffold effectively.
Polar Aprotic Solvents DMSO, DMFHighly SolubleThese solvents are excellent at dissolving a wide range of organic molecules, including salts.
Nonpolar Solvents Dichloromethane (DCM), ChloroformGenerally InsolubleThe ionic HCl salt form is incompatible with nonpolar solvents. The free base form would be required for solubility here.[10]
Q3: I need to use this compound in a biological assay. What solvent should I use for a stock solution?

For biological assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent that is miscible with your aqueous assay buffer.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It offers high solubility for the compound and is miscible with most aqueous media.

  • Alternative: Ethanol. Can also be used, but may have a higher potential for cellular toxicity depending on the final concentration in the assay.

Crucial Note: Always prepare stock solutions at a concentration significantly higher than the final desired assay concentration. This allows for a large dilution factor (typically 1:1000 or greater), which minimizes the concentration of the organic solvent in the final assay medium, reducing the risk of solvent-induced artifacts or toxicity.[11]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides detailed, step-by-step protocols to address specific problems you may encounter.

Q4: My Spiro[5.5]undecan-5-amine HCl is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What steps can I take?

This is a common issue when the required concentration exceeds the compound's thermodynamic solubility limit in that specific medium. Follow this systematic approach to enhance dissolution.

A Incomplete Dissolution in Aqueous Buffer B 1. Increase Mechanical Agitation (Vortex, Sonicate in water bath) A->B C 2. Apply Gentle Heat (37-40°C with stirring) Caution: Check thermal stability B->C If not dissolved F Issue Resolved B->F If dissolved D 3. Adjust pH (Lower pH to 2-4 with dilute HCl) Ensures full protonation C->D If not dissolved C->F If dissolved E 4. Introduce Co-solvent (Add Ethanol or Propylene Glycol up to 10% v/v) D->E If not dissolved D->F If dissolved E->F If dissolved G Issue Persists (Concentration likely exceeds solubility limit) E->G If not dissolved

Caption: Troubleshooting workflow for dissolving Spiro[5.5]undecan-5-amine HCl.

Detailed Protocol:

  • Mechanical Agitation: Before applying other methods, ensure you have maximized physical dissolution methods.

    • Vortexing: Vigorously vortex the sample for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid particles and enhance solvent interaction.

  • Gentle Heating: Increasing the temperature often increases solubility.

    • Place the sample in a water bath or on a heating block at 37-40°C.

    • Stir continuously.

    • Caution: Perform a small-scale test first to ensure the compound is stable at this temperature and does not degrade. The stability of amine salts can be affected by heat.[12]

  • pH Adjustment: Since this is an amine salt, its solubility is pH-dependent.[][14] The amine needs to be in its protonated (R-NH₃⁺) state to be water-soluble.

    • Measure the initial pH of your suspension.

    • Slowly add dilute HCl (e.g., 0.1 M) dropwise to lower the pH to a range of 2-4.

    • This ensures the equilibrium is shifted fully towards the protonated, more soluble form. Avoid making the solution strongly basic, as this will convert the salt to the insoluble free base.[15]

  • Use of Co-solvents: A small amount of a water-miscible organic solvent can disrupt water's hydrogen bonding network, creating "pockets" that can better accommodate the lipophilic spiro-scaffold.[][16]

    • Add a co-solvent like ethanol or propylene glycol to your aqueous buffer.

    • Start with a low percentage (e.g., 1-2% v/v) and incrementally increase up to 5-10% if necessary.

    • Note: Ensure the chosen co-solvent and its final concentration are compatible with your downstream application (e.g., cell-based assays).

Q5: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my PBS buffer for a cell culture experiment. How can I fix this?

This is a classic case of a compound exceeding its kinetic solubility. Your compound is soluble in the DMSO stock but crashes out when introduced to a predominantly aqueous environment where its thermodynamic solubility is much lower.

Experimental Protocol: Optimizing Dilution

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration in your assay. The precipitation indicates your current target concentration is above the solubility limit.

  • Modify the Dilution Technique: The way you mix can have a significant impact.

    • Standard Method (often problematic): Pipetting a small volume of DMSO stock into the buffer.

    • Recommended Method: Add the small volume of DMSO stock into the vortex of the rapidly stirring or vortexing buffer. This promotes rapid dispersion and dissolution, preventing localized high concentrations that initiate precipitation.

  • Use an Intermediate Dilution Step:

    • Perform a serial dilution. First, dilute the 10 mM DMSO stock 1:10 into pure DMSO to get a 1 mM stock.

    • Then, dilute this 1 mM stock 1:100 into your final buffer. This reduces the magnitude of the solvent change at the final step.

  • Incorporate Solubilizing Excipients: If the above methods fail, you may need to modify your assay buffer.

    • Surfactants: A very low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (e.g., 0.01-0.1%) can help form micelles that encapsulate the lipophilic compound.

    • Cyclodextrins: Molecules like HP-β-CD (Hydroxypropyl-β-cyclodextrin) can form inclusion complexes with the spiro-scaffold, shielding it from the aqueous environment and increasing apparent solubility.[17]

Q6: To improve solubility in an organic reaction, can I convert the HCl salt back to the free base?

Yes, absolutely. For solubility in non-polar organic solvents like dichloromethane (DCM), toluene, or ether, converting the HCl salt to the neutral free base is the correct approach. The ionic salt is poorly soluble in these solvents, whereas the neutral amine is much more soluble.[10][15]

cluster_0 Aqueous Media (e.g., Water, PBS) cluster_1 Organic Media (e.g., DCM, Ether) A R-NH₃⁺ Cl⁻ (Protonated Salt) High Solubility B R-NH₂ (Neutral Free Base) Low Solubility A->B Add Base (e.g., NaHCO₃, NaOH) pH ↑ B->A Add Acid (HCl) pH ↓ C R-NH₃⁺ Cl⁻ (Protonated Salt) Low Solubility D R-NH₂ (Neutral Free Base) High Solubility

Caption: Effect of pH on the form and solubility of Spiro[5.5]undecan-5-amine.

Protocol: Conversion to Free Base for Organic Reactions

  • Dissolution: Dissolve the Spiro[5.5]undecan-5-amine HCl in a minimal amount of water or a polar solvent in which it is soluble.

  • Basification: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, and transfer the mixture to a separatory funnel.

  • Extraction: Add an immiscible organic solvent (e.g., DCM or ethyl acetate). The neutral free base will be extracted into the organic layer.

  • Separation & Drying: Separate the organic layer, wash it with brine (saturated NaCl solution) to remove residual water, and then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which is typically an oil or a low-melting solid.

References

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Google Vertex AI Search.
  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). Pharmaceutical Engineering.
  • Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • 20.2: Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts.
  • Why Most Modern Drug Candidates Fail at Solubility. (2026, February 17). Behind the Bench.
  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. (2024, March 28). Drug Development & Delivery.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data.
  • Chemical Properties of Amines. (2026, January 14). CK-12 Foundation.
  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis.
  • Properties and Solubility of Amines. (n.d.). Scribd.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE.
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas. (2014). Aerosol and Air Quality Research, 14, 550-558.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences Review and Research.
  • Spiro[5.5]undecane | C11H20 | CID 135983. (n.d.). PubChem.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Spiro[5.5]undecane. (n.d.). NIST WebBook.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). MDPI.

Sources

identifying side products in Spiro[5.5]undecan-5-amine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling in Spiro[5.5]undecan-5-amine Synthesis

Topic: Identification and Troubleshooting of Side Products in the Preparation of Spiro[5.5]undecan-5-amine. Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Content Status: Active | Version: 2.4 | Last Updated: February 18, 2026

Executive Summary

The synthesis of Spiro[5.5]undecan-5-amine (also referred to as Spiro[5.5]undecan-1-amine depending on IUPAC numbering conventions) presents a unique challenge due to the neopentyl-like steric environment of the amine group adjacent to the quaternary spiro center.

Whether you are proceeding via the Curtius Rearrangement (from the carboxylic acid) or Reductive Amination (from the ketone), the steric bulk at the


-position significantly retards the desired reaction kinetics, allowing thermodynamic sinks (side products) to dominate. This guide details the mechanistic origins of these impurities and provides self-validating protocols for their identification and removal.

Module 1: The Curtius Rearrangement Route (Primary Pathway)

Most common route for laboratory-scale synthesis due to retention of stereochemistry and avoidance of over-alkylation.

The "Missing Mass" & The "Dimer" Problem

Symptom: You observe a white precipitate insoluble in the reaction solvent, or LC-MS shows a peak at


 (urea adduct).

The Science: The isocyanate intermediate formed after the thermal decomposition of the acyl azide is sterically hindered. Hydrolysis to the amine is slow. If water is introduced too early or in insufficient quantities, the newly formed amine competes with water for the remaining isocyanate, forming a chemically inert symmetrical urea .

DOT Diagram: Curtius Impurity Genesis

CurtiusSideProducts Acid Spiro-Acid (Starting Material) Azide Acyl Azide (Unstable) Acid->Azide DPPA/NaN3 Isocyanate Isocyanate (Key Intermediate) Azide->Isocyanate Heat (-N2) Amine Target Amine (Spiro[5.5]undecan-5-amine) Isocyanate->Amine H2O (Hydrolysis) Urea Symmetrical Urea (Major Impurity) Isocyanate->Urea + Amine (Slow Hydrolysis) Carbamate Carbamate (Trapped Product) Isocyanate->Carbamate + ROH (Solvent Trap)

Caption: Mechanistic divergence in Curtius rearrangement showing the origin of Urea and Carbamate impurities.

Troubleshooting Q&A:

Q: I see a persistent peak at M+26 (or 2M+CO) in LC-MS. Is this the urea? A: Yes. For Spiro[5.5]undecan-5-amine (MW ~167 Da), the symmetrical urea would have a MW of ~360 Da.

  • Confirmation: Check 1H NMR. The urea N-H protons typically appear as a broad singlet around

    
     5.5–6.5 ppm (DMSO-
    
    
    
    ), distinct from the amine exchangeable protons.
  • Fix: Ensure "Infinite" water equivalents. Do not rely on atmospheric moisture. Add a mixture of THF:H2O (10:1) once the isocyanate formation is complete (monitored by IR, disappearance of azide peak at ~2130 cm⁻¹ and appearance of isocyanate at ~2270 cm⁻¹).

Q: My yield is low, and I isolated a product with M+100 mass shift. What happened? A: You likely trapped the isocyanate with your solvent. If you used


-Butanol to generate a Boc-protected amine but the temperature was too low, or if you used ethanol, you formed the carbamate  (Urethane).
  • Prevention: If the free amine is the target, avoid alcoholic solvents. Use Toluene or THF for the rearrangement, then add acid/water.

Module 2: Reductive Amination Route (Scale-Up Pathway)

Common for industrial batches starting from Spiro[5.5]undecan-3-one (or 1-one).

The "Over-Alkylation" Anomaly

Symptom: LC-MS shows M+167 peaks (Dimer amine) or M+14 (Methylated).

The Science: Because the spiro-ketone is hindered, imine formation is slow. Standard protocols (e.g., NaBH(OAc)3) often lead to a high concentration of free amine accumulating while ketone is still present. The primary amine product reacts with the ketone to form a Schiff base, which reduces to the secondary amine dimer .

Data Table: Impurity Profile for Reductive Amination

Impurity TypeObserved Mass (ESI+)OriginDetection Strategy
Target Amine

Desired Product1H NMR:

-CH multiplet ~2.8 ppm
Alcohol

(often invisible in MS)
Direct reduction of ketone (No N incorporation)IR: Broad -OH stretch 3400 cm⁻¹; No N in Elemental Analysis
Secondary Amine

Condensation of Product + SMLC-MS: High lipophilicity (late eluter)
Enamine

Incomplete reduction of dimer1H NMR: Olefinic proton signal

Troubleshooting Q&A:

Q: How do I remove the non-basic alcohol side product? A: This is the easiest impurity to purge.

  • Dissolve the crude mixture in MTBE or Ethyl Acetate.

  • Extract with 1M HCl (The amine goes into the aqueous layer; the alcohol stays in the organic).

  • Wash the aqueous layer twice with fresh organic solvent.

  • Basify the aqueous layer (pH > 12) with NaOH and back-extract the pure amine.

Q: I am seeing significant secondary amine formation. How do I stop it? A: The steric bulk of the spiro system makes the imine unstable.

  • Protocol Adjustment: Switch to a two-step procedure.

    • Form the imine/oxime first using Ti(OiPr)4 or hydroxylamine in refluxing toluene (Dean-Stark trap to remove water).

    • Only after ketone is consumed (verify by TLC/GC), add the reducing agent (NaBH4 or LiAlH4).

    • Why: This prevents the "Target Amine" and "Starting Ketone" from co-existing in the presence of the reducing agent.

Module 3: Analytical Validation Protocols

To certify your batch of Spiro[5.5]undecan-5-amine, you must rule out the "Silent" impurities.

DOT Diagram: Analytical Decision Tree

Analysis Sample Crude Product Check1 Is it basic? Sample->Check1 AcidWash Acid/Base Extraction Check1->AcidWash No (Neutral/Acidic) Check2 LC-MS Purity > 95%? Check1->Check2 Yes AcidWash->Check2 Check3 NMR: Doublet vs Singlet? Check2->Check3 Yes ResultC Contaminated w/ Alcohol (Repeat Acid Wash) Check2->ResultC No (M+1 peaks) ResultA Pure Primary Amine Check3->ResultA Sharp signals ResultB Contaminated w/ Urea (Recrystallize from EtOH) Check3->ResultB Broad/Split signals

Caption: Workflow for distinguishing primary amine from neutral side products and urea contaminants.

Critical NMR Markers (CDCl3, 400 MHz)
  • 
    -Proton (H-C-N):  Look for a multiplet at 
    
    
    
    2.6 – 2.9 ppm
    .
    • If shifted to 3.5+ ppm: Suspect Carbamate or Alcohol .

    • If doubled/complex: Suspect Rotamers (common in amides) or Diastereomers (if other chiral centers exist).

  • Spiro-Center Protons: The methylene protons adjacent to the spiro center (but not the amine) often show distinct AB quartets due to the fixed chair conformation of the rings. Loss of this symmetry suggests ring-opening or rearrangement.

References

  • Curtius Rearrangement in Hindered Systems

    • Smith, P. A. S. (1946). The Curtius Reaction.[1][2][3][4][5][6][7] Organic Reactions, 3, 337-449.

    • Mechanistic Insight: Explains the formation of urea byproducts in aqueous workups of hindered isocyan
  • Spiro[5.

    • Krapcho, A. P. (1978). Synthesis of spiro[5.
    • Relevance: Establishes the stability of the [5.5] spiro system against ring contraction/expansion under standard thermal conditions.
  • General Reductive Amination Troubleshooting

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
    • Relevance: Defines the "Two-Step" protocol to avoid over-alkyl
  • Analytical Data for Spiro-Amines

    • PubChem Compound Summary for Spiro[5.5]undecan-1-amine (Isomeric analog).
    • Relevance: Provides baseline Mass Spec fragmentation patterns (loss of NH3, cyclohexyl ring fragment

Sources

Technical Support Center: Residual Solvent Removal from Spiro[5.5]undecan-5-amine Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Spiro[5.5]undecan-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing residual solvents from this specific crystalline compound. Our goal is to provide you with the technical expertise and practical insights needed to ensure the purity and stability of your final product.

The Challenge of Stubborn Solvents

Spiro[5.5]undecan-5-amine's unique three-dimensional structure and the presence of a primary amine group can lead to strong interactions with residual solvents, making their removal particularly challenging. These interactions, often in the form of hydrogen bonding, can trap solvent molecules within the crystal lattice. Incomplete solvent removal not only impacts the final product's weight and purity but can also affect its physical properties, stability, and, in a pharmaceutical context, its safety and efficacy.

Residual solvents in pharmaceuticals are organic volatile chemicals used or produced during the manufacturing of drug substances. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for their acceptable limits in drug products to ensure patient safety.[1][2] Therefore, developing an effective and robust solvent removal process is a critical step in the manufacturing of active pharmaceutical ingredients (APIs).[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when drying Spiro[5.5]undecan-5-amine crystals.

Q1: Why are my crystals still showing high levels of residual solvent even after prolonged vacuum drying?

A1: This is a frequent issue and can be attributed to several factors:

  • Strong Solvent-API Interactions: The primary amine group of Spiro[5.5]undecan-5-amine can form strong hydrogen bonds with protic solvents like alcohols or even aprotic polar solvents. These interactions can be stronger than the driving force for evaporation under standard drying conditions.

  • Occlusion within the Crystal Lattice: Rapid crystallization can lead to the physical entrapment of solvent molecules within the growing crystal. Once occluded, these solvent molecules have a much longer diffusion path to the crystal surface, significantly slowing down the drying process.

  • Formation of Solvates: The compound may form a stable crystalline structure that includes solvent molecules as an integral part of the crystal lattice. In such cases, standard drying methods may be insufficient to remove the solvent without disrupting the crystal structure itself.

  • Inadequate Drying Conditions: The temperature may be too low, or the vacuum may not be deep enough to effectively remove the specific solvent.[4] The boiling point of a solvent decreases under vacuum, but a sufficient temperature is still required to provide the energy for molecules to escape the crystal.[5]

Q2: I've noticed a change in the physical appearance of my crystals after drying. What could be the cause?

A2: Changes in appearance, such as a transition from crystalline to amorphous material or changes in crystal habit, can indicate a phase transformation. This could be due to:

  • Desolvation of a Solvate: If the original crystalline material was a solvate, removing the solvent can cause the crystal lattice to collapse or rearrange into a different, potentially less stable, crystalline form (polymorph) or an amorphous solid.

  • Polymorphic Transformation: The energy input during drying (heat) can sometimes be sufficient to induce a transition from a less stable polymorph to a more stable one.

  • Melting or Degradation: If the drying temperature is too close to the compound's melting point or decomposition temperature, you may observe physical changes. It is crucial to know the thermal properties of your compound.

Q3: Can the choice of crystallization solvent affect the ease of removal?

A3: Absolutely. The selection of the crystallization solvent is a critical parameter. Solvents with higher boiling points will naturally be more difficult to remove. Furthermore, solvents that have a strong affinity for the Spiro[5.5]undecan-5-amine molecule through hydrogen bonding will be more tenacious. It is often a trade-off between achieving good crystal yield and form and the ease of subsequent drying.

Q4: What are the regulatory limits for residual solvents that I should be targeting?

A4: The acceptable limits for residual solvents are defined by the ICH Q3C guidelines.[1] Solvents are categorized into three classes based on their toxicity:[6]

  • Class 1: Solvents to be avoided, known to be carcinogenic or environmentally hazardous.[6]

  • Class 2: Solvents with inherent toxicity that should be limited.[6]

  • Class 3: Solvents with low toxic potential.[6]

The specific limits are given as Permitted Daily Exposure (PDE) in mg/day or as a concentration limit in ppm.[1] It is essential to consult the latest version of the ICH Q3C guidelines for the specific limits of the solvents used in your process.[7]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the removal of residual solvents from Spiro[5.5]undecan-5-amine crystals.

Issue 1: High Levels of a High-Boiling Point Solvent (e.g., DMF, DMSO)

High-boiling point, polar aprotic solvents like DMF and DMSO are notoriously difficult to remove due to their low vapor pressure and strong interactions with polar functional groups.

Diagnostic Workflow

Caption: Workflow for addressing high-boiling point solvents.

Protocol: Solvent Displacement (Anti-Solvent Crystallization)

Solvent displacement, also known as anti-solvent crystallization, is a technique where a second solvent (the anti-solvent) is added to a solution of the compound to reduce the solubility of the compound and induce crystallization.[8] This can also be adapted to help remove a tenacious original solvent.

  • Select an appropriate anti-solvent: The anti-solvent should be one in which Spiro[5.5]undecan-5-amine is poorly soluble, but the problematic residual solvent is highly soluble. A lower boiling point anti-solvent is also preferable for easier final drying. Common choices might include heptane, hexane, or ethyl acetate.

  • Slurry the crystals: In a clean vessel, slurry the Spiro[5.5]undecan-5-amine crystals containing the high-boiling point solvent with the chosen anti-solvent.

  • Agitate: Gently agitate the slurry for a prolonged period (several hours to overnight) at a controlled temperature. This allows the high-boiling point solvent to diffuse out of the crystals and into the anti-solvent phase.

  • Isolate the crystals: Filter the crystals from the slurry.

  • Wash: Wash the isolated crystals with fresh, cold anti-solvent to remove any remaining surface-level high-boiling point solvent.

  • Dry: Dry the crystals under vacuum at an appropriate temperature to remove the lower-boiling point anti-solvent.

Issue 2: Suspected Solvate Formation

If residual solvent levels remain stubbornly high and stoichiometric, you may be dealing with a solvate.

Diagnostic Workflow

Sources

Validation & Comparative

A Comparative Guide to the Elemental Analysis of Spiro[5.5]undecan-5-amine HCl: Foundational Purity and Identity Verification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel chemical entity (NCE) is only the first step. Rigorous characterization to confirm its identity and purity is paramount. Spirocyclic scaffolds, such as the spiro[5.5]undecane system, are of significant interest in modern medicinal chemistry due to their unique three-dimensional structures which can improve pharmacological properties.[1][2] This guide provides an in-depth technical comparison of elemental analysis standards for a representative NCE, Spiro[5.5]undecan-5-amine hydrochloride, and contrasts this foundational technique with other essential analytical methods.

The hydrochloride salt of an amine is often prepared to improve solubility and stability, a common practice in the pharmaceutical industry.[3][4][5] The formation of this salt involves the protonation of the basic amine nitrogen by hydrochloric acid.[5] Verifying the precise elemental composition of the final salt is a critical quality control step, as it confirms the successful formation of the desired product and the absence of significant levels of impurities or residual solvents that cannot be detected by other common techniques like NMR spectroscopy.[6]

Theoretical Elemental Composition: The Gold Standard

The first step in any elemental analysis is to calculate the theoretical composition from the molecular formula. This calculated value serves as the benchmark against which all experimental results are measured.

  • Molecular Formula: C₁₁H₂₂ClN

  • Molecular Weight: 203.75 g/mol

Based on this, the expected elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical %
CarbonC12.01111132.12164.85%
HydrogenH1.0082222.17610.88%
ChlorineCl35.453135.45317.40%
NitrogenN14.007114.0076.87%

Primary Method: CHN and Halogen Combustion Analysis

Combustion-based elemental analysis is the most direct and widely accepted method for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound.[6][7] The technique is rooted in the Dumas method, where a sample is combusted at high temperatures in the presence of oxygen to convert the elements into simple gases (CO₂, H₂O, N₂).[8]

The trustworthiness of an elemental analysis result hinges on a meticulous experimental protocol. Each step is designed to eliminate potential errors and ensure the complete conversion of the sample into analyzable gases.

  • Sample Preparation (The Foundation of Accuracy):

    • Rationale: The analysis is highly sensitive and requires only a small amount of sample (typically 1-3 mg).[6][9] Therefore, the sample must be perfectly homogenous and free of any extraneous contaminants like dust or residual solvent.

    • Step 1: Ensure the Spiro[5.5]undecan-5-amine HCl sample is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.

    • Step 2: Dry the sample under a high vacuum for several hours to remove any adsorbed water or volatile solvents, which would artificially inflate the hydrogen and carbon content.

    • Step 3: Using a calibrated ultramicrobalance, accurately weigh approximately 2 mg of the dried sample into a tin capsule.[9] The exact weight is critical as all calculations are based on it.

    • Step 4: Crimp the tin capsule to enclose the sample, ensuring no sample is lost. The tin capsule itself acts as a flux, promoting complete combustion.

  • Instrument Calibration (Establishing the Baseline):

    • Rationale: The instrument's thermal conductivity detector (TCD) response must be calibrated against certified reference materials with known elemental compositions. This ensures the signal measured from the sample can be accurately converted into an elemental percentage.

    • Step 1: Use a NIST-traceable, high-purity standard such as Acetanilide or Sulfanilamide for calibration.[6]

    • Step 2: Analyze several weights of the standard to create a calibration curve that covers the expected amount of C, H, and N in the target sample.

  • Sample Analysis (The Measurement):

    • Rationale: The sample is dropped into a high-temperature (approx. 900-1150°C) combustion furnace.[8] The presence of pure oxygen ensures the complete and instantaneous oxidation of the sample.

    • Step 1: Place the weighed sample into the elemental analyzer's autosampler.

    • Step 2: Initiate the analysis sequence. The sample is dropped into the combustion tube.

    • Step 3: The resulting gases (CO₂, H₂O, Nₓ, and others) are swept by a helium carrier gas through a reduction tube (containing copper at ~850°C) to convert nitrogen oxides (Nₓ) to N₂.[8]

    • Step 4: The gas mixture (CO₂, H₂O, N₂) is then passed through a separation column or a series of traps. The gases are separated and then quantified sequentially by the TCD.

  • Data Interpretation (The Verdict):

    • Rationale: The instrument's software integrates the detector signal for each gas and, using the sample weight and calibration data, calculates the percentage of each element.

    • Step 1: The software reports the experimental percentages of C, H, and N.

    • Step 2: Compare these experimental values to the theoretical values. For publication in most chemistry journals and as a general standard of high purity, the experimental values should be within ±0.4% of the theoretical values.[10]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Homogenize & Dry Sample p2 Weigh ~2mg on Ultramicrobalance p1->p2 p3 Seal in Tin Capsule p2->p3 a1 Combustion Furnace (~1000°C in O₂) p3->a1 a2 Reduction Tube (Nₓ → N₂) a1->a2 a3 Gas Separation a2->a3 a4 Thermal Conductivity Detector (TCD) a3->a4 d1 Calculate %C, %H, %N a4->d1 d2 Compare to Theoretical (Acceptance: ±0.4%) d1->d2 G cluster_char Initial Characterization (R&D) cluster_qc Routine Quality Control (GMP) start New Batch of Spiro[5.5]undecan-5-amine HCl c1 Elemental Analysis (Confirm Formula) start->c1 c2 HRMS (Confirm MW) start->c2 c3 NMR (Confirm Structure) start->c3 q1 HPLC (Purity & Impurities) c1->q1 c2->q1 c3->q1 q2 Titration (Assay) q1->q2

Sources

A Comparative Guide to Quality Control Parameters for Spiro[5.5]undecan-5-amine Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for batches of Spiro[5.5]undecan-5-amine hydrochloride. As a critical building block in drug discovery and development, ensuring the identity, purity, and consistency of this spirocyclic amine is paramount.[1] We will move beyond a simple checklist of tests to provide a comparative analysis of analytical methodologies, grounding our recommendations in the principles of scientific integrity and regulatory expectations. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to qualify this unique chemical entity.

The Analytical Challenge: Defining Quality for a Spirocyclic Amine Salt

Spiro[5.5]undecan-5-amine hydrochloride presents a distinct analytical profile. Its structure, featuring a spirocyclic core, lacks a significant UV chromophore, and its nature as a hydrochloride salt dictates specific handling and methodological considerations. A robust QC strategy must therefore be multi-faceted, employing orthogonal techniques to build a complete picture of batch quality. The primary quality attributes to be controlled are:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity & Assay: Quantifying the amount of the desired compound and, conversely, the levels of impurities.

  • Specific Impurities: Characterizing and controlling process-related impurities and potential degradation products.

  • Physicochemical Properties: Controlling critical parameters like water content and residual solvents.

The following sections will dissect each of these attributes, comparing the available analytical techniques and providing detailed, field-tested protocols.

Identity Confirmation: An Orthogonal Approach

No single technique is sufficient to confirm the identity of Spiro[5.5]undecan-5-amine hydrochloride. A combination of spectroscopic methods is required to provide unequivocal proof of structure.

Infrared Spectroscopy (FTIR)
  • Expertise & Experience: FTIR serves as a rapid and effective initial identity test. For an amine hydrochloride, the spectrum is highly characteristic due to the presence of the ammonium (NH3+) group, which produces a very strong and broad absorption band.[2] This makes it an excellent screening tool to confirm the presence of the correct salt form and functional groups.

  • Comparative Data: FTIR Fingerprint Analysis

    Parameter Reference Standard Batch A (Acceptable) Batch B (Fails)
    N-H+ Stretch Broad, strong band at 3200-2800 cm⁻¹ Matches Reference Shifted or absent N-H+ band
    C-H Stretch Peaks at ~2925 & 2850 cm⁻¹ Matches Reference Matches Reference
    N-H+ Bend ~1610-1550 cm⁻¹ Matches Reference Weak or absent bend

    | Fingerprint Region | Complex pattern, matches exactly | Matches Reference | Significant peak differences |

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the gold standard for elucidating chemical structure. Both ¹H and ¹³C NMR are essential. ¹H NMR confirms the proton environment and their connectivity, while ¹³C NMR verifies the carbon backbone, including the critical quaternary spiro carbon.[3][4] For spiro compounds, the ¹³C signal for the spiro carbon is a key diagnostic peak.[4]

  • Trustworthiness: The protocol's validity is confirmed by dissolving a certified reference standard and the test sample in the same deuterated solvent (e.g., D₂O or DMSO-d₆) and ensuring that all chemical shifts and coupling constants match.

  • Experimental Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Instrument: Use a 400 MHz or higher field NMR spectrometer.

    • ¹H Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.[5]

    • Data Analysis: Process the spectra and compare the chemical shifts, integrations (for ¹H), and multiplicities of the test sample against the reference standard.

Mass Spectrometry (MS)
  • Expertise & Experience: MS provides the molecular weight of the free base, serving as a final confirmation of identity. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though the compound's polarity may necessitate derivatization to improve volatility.[6] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is highly effective.

  • Data Presentation: Identity Confirmation Summary

    Technique Parameter Expected Result Purpose
    FTIR Wavenumber (cm⁻¹) Broad N-H+ stretch (3200-2800), N-H+ bend (~1600) Confirms functional groups and salt form
    ¹H NMR Chemical Shift (ppm) Characteristic signals for aliphatic protons Confirms proton framework
    ¹³C NMR Chemical Shift (ppm) ~11 signals, including a key spiro carbon signal Confirms carbon skeleton

    | MS | m/z | [M+H]⁺ corresponding to the free base (C₁₁H₂₁N) | Confirms molecular weight |

Assay and Purity Determination: A Comparative Analysis

Determining the precise amount of active substance is a cornerstone of QC. For Spiro[5.5]undecan-5-amine hydrochloride, two primary methods are viable: a classic titration and a modern chromatographic approach.

Method 1: Potentiometric Titration (Assay)
  • Expertise & Experience: This is an absolute, pharmacopoeial method for the assay of amine salts.[7] It relies on the basicity of the amine, which is neutralized by a standardized acid. The hydrochloride salt can be titrated with a strong base like sodium hydroxide in an aqueous or mixed-solvent system.[8] Potentiometric endpoint detection is preferred over colorimetric indicators for better accuracy and reproducibility.

  • Workflow: Potentiometric Titration

    Caption: Workflow for the potentiometric assay of an amine hydrochloride.

  • Experimental Protocol: Potentiometric Titration

    • Standardization: Standardize the ~0.1 M NaOH titrant against a primary standard (e.g., potassium hydrogen phthalate).

    • Sample Preparation: Accurately weigh about 150 mg of Spiro[5.5]undecan-5-amine hydrochloride into a beaker. Dissolve in 50 mL of a suitable solvent (e.g., a 1:1 mixture of isopropanol and CO₂-free water).

    • Titration: Immerse a calibrated pH electrode and the burette tip into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH and volume added. Add titrant in smaller increments near the equivalence point.

    • Endpoint Detection: Determine the volume of titrant consumed at the point of maximum inflection on the titration curve (the equivalence point).

    • Calculation: Calculate the assay percentage based on the volume of titrant, its molarity, the sample weight, and the molecular weight of the analyte.

Method 2: High-Performance Liquid Chromatography (HPLC) (Purity & Assay)
  • Expertise & Experience: HPLC offers the significant advantage of being a stability-indicating method that can simultaneously determine the assay and quantify impurities. Due to the lack of a UV chromophore, detection can be challenging. Options include:

    • Low UV Detection: Detection at low wavelengths (e.g., 195-210 nm) may be possible but can suffer from interference.[9]

    • Derivatization: Pre- or post-column derivatization can be employed to attach a UV-active or fluorescent tag, but this adds complexity.[10]

    • Universal Detectors: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often the best choice, providing a response proportional to mass, independent of optical properties.

    • Mixed-Mode Chromatography: Using a column with both reversed-phase and cation-exchange properties can provide good retention and peak shape for polar amines without derivatization.[11]

  • Trustworthiness: A robust HPLC method is validated through a series of experiments including specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines. System Suitability Tests (SSTs) are run with each sequence to ensure the system is performing correctly.

  • Experimental Protocol: HPLC-CAD for Purity & Assay

    • Column: Mixed-mode (e.g., Coresep 100) or a HILIC column.

    • Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium Formate) is a good starting point. The buffer is critical to ensure good peak shape for the amine salt.[12]

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

    • Standard Preparation: Prepare a reference standard solution of known concentration (~1 mg/mL) in the mobile phase.

    • Sample Preparation: Prepare the test batch sample at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions. For purity, use area percent normalization. For assay, compare the peak area of the sample to that of the reference standard.

Comparison of Assay/Purity Methods
FeaturePotentiometric TitrationHPLC-CADRecommendation
Specificity Low (titrates any acid/base)High (separates components)HPLC for purity and as an orthogonal assay method.
Information Assay value onlyAssay, impurity profile, degradation productsHPLC provides a more complete quality picture.
Sensitivity Low (mg range)High (µg to ng range)HPLC is required for trace impurity analysis.
Cost/Complexity LowHighTitration is a cost-effective choice for a simple assay.
Overall A robust, absolute method for assay.The preferred method for purity and stability testing.Employ both: Use titration for routine batch release assay and HPLC for initial characterization, stability studies, and impurity profiling.

Control of Impurities

Controlling impurities is critical for the safety and efficacy of any pharmaceutical ingredient.[] For Spiro[5.5]undecan-5-amine hydrochloride, potential impurities can arise from the synthesis or degradation.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, or by-products from side reactions inherent to the synthetic route.[14] Given the spirocyclic structure, isomeric impurities could also be present and may be difficult to separate.[15]

  • Degradation Products: The amine functionality could be susceptible to oxidation.

  • Nitrosamines: While the risk is highest for secondary and tertiary amines, the reagents and conditions used in synthesis must be evaluated for their potential to form nitrosamine impurities, which are potent carcinogens.[16][17]

The HPLC method described above is the primary tool for monitoring organic impurities. For volatile impurities and residual solvents, Headspace Gas Chromatography (HS-GC) is the standard method.

  • Comparative Data: Impurity Profile of Two Batches by HPLC

    Impurity Retention Time (min) Batch A (Area %) Batch B (Area %) Specification
    Starting Ketone 4.2 0.04 0.25 ≤ 0.10%
    Isomeric Impurity 8.9 Not Detected 0.18 ≤ 0.15%
    Unknown Impurity 1 11.5 0.08 0.11 ≤ 0.10%
    Total Impurities - 0.12 0.54 ≤ 0.50%

    | Assay (by HPLC) | 8.5 (Main Peak) | 99.88 | 99.46 | ≥ 99.0% |

Overall QC Testing Workflow

A logical flow of testing ensures efficiency and comprehensive quality assessment for each batch.

Caption: A typical quality control workflow for a new batch of API.

Conclusion and Recommendations

A comprehensive quality control strategy for Spiro[5.5]undecan-5-amine hydrochloride relies on an intelligent combination of classic and modern analytical techniques. No single method can provide a complete quality assessment.

  • For Identity: A trio of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry is non-negotiable for unambiguous structural confirmation.

  • For Assay: Potentiometric titration serves as a reliable, cost-effective method for routine batch release.

  • For Purity: A well-developed HPLC method , preferably with a universal detector like CAD, is essential for quantifying impurities, identifying degradation products, and serving as an orthogonal, stability-indicating assay method.

  • For Other Attributes: Standard pharmacopoeial methods like Karl Fischer titration for water content and Headspace GC-MS for residual solvents must be implemented.

By adopting this multi-faceted approach, researchers and developers can ensure that every batch of Spiro[5.5]undecan-5-amine hydrochloride is of consistently high quality, providing a solid foundation for successful research and development outcomes.

References

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Navigating Thermal Stability: A Comparative Guide to the DSC/TGA Analysis of Spiro[5.5]undecan-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Characterizing Novel Spirocyclic Amine Salts

In the landscape of modern drug development, the structural complexity of an Active Pharmaceutical Ingredient (API) is often a double-edged sword. While intricate three-dimensional scaffolds can enhance target specificity and improve pharmacokinetic properties, they also present unique challenges in solid-state characterization.[1][2] Spiro[5.5]undecan-5-amine hydrochloride, a representative of the increasingly important class of spirocyclic amines, exemplifies this paradigm.[2] The spirocyclic system, where two rings are joined by a single common atom, imparts a rigid, three-dimensional architecture that is highly desirable in medicinal chemistry for improving properties like metabolic stability and receptor binding.[2][3]

However, the successful transition of such a candidate from discovery to a viable drug product hinges on a thorough understanding of its physicochemical properties, paramount among which is its thermal stability. This guide provides an in-depth, comparative analysis of the expected thermal behavior of Spiro[5.5]undecan-5-amine hydrochloride using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

It is important to note that, as of this writing, specific experimental thermal analysis data for Spiro[5.5]undecan-5-amine hydrochloride is not publicly available. Therefore, this guide will leverage established principles of thermal analysis and comparative data from structurally relevant amine hydrochlorides to build a predictive framework. We will compare the anticipated profile of our spirocyclic compound with two key alternatives: the simple, flexible Cyclohexylamine Hydrochloride and the rigid, polycyclic Amantadine Hydrochloride. This comparative approach allows us to dissect how the unique spiro-scaffold may influence critical stability-indicating properties.

The "Why" and "How": Causality in Thermal Analysis

Before delving into the comparison, it is crucial to understand the causality behind our chosen analytical techniques. DSC and TGA are cornerstone techniques in pharmaceutical development, providing critical data on melting, decomposition, polymorphism, and solvation—all of which impact a drug's stability, bioavailability, and manufacturability.[4][5][6]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It allows for the detection of thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid phase transitions, which are critical for identifying and characterizing different polymorphic forms of a drug.[5] The melting point, in particular, is a key indicator of purity and identity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] This is indispensable for quantifying volatile content (like residual solvents or water) and determining the temperature at which thermal decomposition begins.[7] For a hydrochloride salt, TGA can reveal the temperature at which the compound might lose hydrogen chloride gas or decompose entirely.

Together, these methods provide a comprehensive thermal profile, enabling scientists to establish safe operating temperatures for manufacturing processes like drying and milling, and to predict the long-term stability of the final drug product.[6][8]

Comparative Thermal Profiles: Spirocycle vs. Alternatives

The selection of Cyclohexylamine Hydrochloride and Amantadine Hydrochloride as comparators is deliberate. Cyclohexylamine provides a baseline for a simple, monocyclic amine salt, while Amantadine, with its rigid adamantane cage, offers a structural analogy to the conformational rigidity of the spiro-scaffold.

PropertySpiro[5.5]undecan-5-amine Hydrochloride (Expected)Cyclohexylamine Hydrochloride (Reference)Amantadine Hydrochloride (Reference)Rationale for Comparison
Molecular Structure Rigid, spiro-bicyclic systemFlexible, monocyclic systemRigid, polycyclic cageTo evaluate the impact of conformational rigidity and three-dimensionality on thermal properties.
Melting Point (Tm) Expected to be relatively high~205-209 °CSublimes/decomposes >280 °C[9]Higher melting points often correlate with greater crystal lattice energy. The rigid structures of the spirocycle and adamantane cage are expected to pack more efficiently than the flexible cyclohexyl ring, leading to higher melting/decomposition points.[10]
Decomposition Onset (Td) High, likely >200 °CNot explicitly found, but expected to be lower than rigid analogsHigh, consistent with its high sublimation point.[9]The thermal stability of the C-N and C-C bonds within the rigid frameworks is anticipated to be higher. Thermal decomposition of amine hydrochlorides can proceed via dehydrochlorination.[4]
Polymorphism Potential Moderate to HighLow to ModerateKnown to exhibit solid-solid phase transitions.[9]The rigidity and potential for varied crystal packing arrangements in spirocyclic and polycyclic systems can increase the likelihood of polymorphism, which must be carefully screened for during development.[5]
Hygroscopicity ModerateModerateLowWhile not directly a thermal property, hygroscopicity affects thermal analysis by introducing water loss events in TGA and potentially lowering the glass transition or melting point in DSC.[5] Spirocycles can be designed to modulate properties like solubility and lipophilicity, which indirectly relates to their interaction with water.[2][11]

Experimental Protocols: A Self-Validating System

To generate reliable and comparable data, the following detailed protocols for DSC and TGA analysis should be employed. These protocols include essential calibration and system suitability checks to ensure data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.5 J/g). The calibration must be within the laboratory's established limits (e.g., ±0.5 °C for temperature and ±2% for enthalpy).

  • Sample Preparation: Accurately weigh 2-5 mg of the amine hydrochloride salt into a standard aluminum DSC pan. Crimp the pan with a lid. To observe events without interference from pressure buildup due to evolved gases, pierce the lid with a pinhole.

  • Method Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation.[4]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. A standard heating rate of 10 °C/min is typically used for screening pharmaceuticals to balance resolution and analysis time.[4]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak maximum, and enthalpy (ΔH) of any endothermic or exothermic events. The sharp endotherm typically corresponds to the melting of the compound.[5]

Protocol 2: Thermogravimetric Analysis (TGA)
  • Instrument Verification: Verify the mass balance accuracy using certified calibration weights. Verify the temperature accuracy using a certified magnetic standard (e.g., nickel, Curie Point: 354 °C).

  • Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt into a ceramic or platinum TGA pan. A larger sample size than DSC is often used to improve the accuracy of mass loss measurements.

  • Method Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve for any mass loss steps. Determine the onset temperature of decomposition and quantify the percentage of mass lost at each step. This is critical for identifying desolvation, dehydration, or decomposition.[12]

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of the analytical process is visualized below using Graphviz.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate 1. Instrument Calibration (Indium Standard) SamplePrep 2. Sample Preparation (2-5 mg, Pinhole Lid) Calibrate->SamplePrep Ensures Accuracy RunDSC 3. Run DSC Method (N2 Purge, 10°C/min) SamplePrep->RunDSC Load Sample Analyze 4. Data Analysis (Identify Tm, ΔH) RunDSC->Analyze Generate Data Thermogram DSC Thermogram Analyze->Thermogram

Caption: Standard workflow for DSC analysis of amine salts.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Verify 1. Instrument Verification (Weights & Curie Point) SamplePrep 2. Sample Preparation (5-10 mg, Open Pan) Verify->SamplePrep Ensures Accuracy RunTGA 3. Run TGA Method (N2 Purge, 10°C/min) SamplePrep->RunTGA Load Sample Analyze 4. Data Analysis (Quantify Mass Loss %) RunTGA->Analyze Generate Data TGA_Curve TGA Curve Analyze->TGA_Curve

Caption: Standard workflow for TGA analysis of amine salts.

Conclusion and Forward Look

While direct experimental data for Spiro[5.5]undecan-5-amine hydrochloride remains to be published, a robust, scientifically-grounded prediction of its thermal behavior is possible through comparative analysis. We anticipate that its rigid spirocyclic scaffold will confer high thermal stability, likely reflected in a high melting point and decomposition onset temperature, comparable to or exceeding that of other rigid cyclic amine salts like Amantadine Hydrochloride. This enhanced stability is a favorable attribute for pharmaceutical development.

However, this same structural rigidity may increase the propensity for polymorphism, a critical risk factor that must be thoroughly investigated. The detailed DSC and TGA protocols provided herein represent the gold standard for such a characterization, ensuring the generation of high-integrity data. For any drug development professional working with novel spirocyclic amines, this comparative guide serves as a foundational framework for anticipating challenges and designing a comprehensive solid-state characterization strategy.

References

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  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. [Link]

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Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Spiro[5.5]undecan-5-amine Hydrochloride

[1]

Executive Summary & Chemical Profile

Spiro[5.5]undecan-5-amine hydrochloride is a specialized spirocyclic building block used primarily in medicinal chemistry for drug discovery.[1] As a research chemical with limited toxicological data, it must be handled under the Precautionary Principle : assume high toxicity and irritancy until proven otherwise.

This guide standardizes the disposal and handling protocols to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to maintain the integrity of laboratory safety ecosystems.

Chemical Identity Table
PropertySpecification
Chemical Name Spiro[5.5]undecan-5-amine hydrochloride
CAS Number 1330763-74-6
Molecular Formula C₁₁H₂₂ClN (C₁₁H₂₁N · HCl)
Molecular Weight ~203.75 g/mol
Physical State Solid (Typically white to off-white powder)
Solubility Soluble in Water, DMSO, Methanol
Acidity Acidic in aqueous solution (Amine salt)

Hazard Identification & Risk Assessment

While specific toxicological endpoints for this exact CAS may be sparse in public databases, its structural class (aliphatic amine salts) dictates the following hazard profile.

Primary Hazards (GHS Classification inferred from structural analogs)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[3]

The "Hidden" Hazard: Acidic Dissociation

As a hydrochloride salt, this compound dissociates in water to release chloride ions and the protonated amine, lowering the pH.

  • Risk: Inadvertent mixing with Cyanides or Sulfides in a waste container can generate fatal HCN or H₂S gas due to the acidic nature of the salt.

Operational Handling Protocols

Engineering Controls
  • Primary: All weighing and manipulation of the solid must occur inside a certified Chemical Fume Hood .

  • Secondary: If high-precision weighing is required outside a hood, use a powder containment balance enclosure.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Nitrile Gloves (Min 0.11mm thickness)Standard protection against incidental contact. Double glove if dissolving in DMSO (permeation carrier).[1]
Eyes Chemical Splash GogglesPrevents corneal damage from acidic dust or splashes.
Respiratory N95 (if outside hood)Only required if engineering controls fail or during spill cleanup.

Disposal Procedures & Waste Stream Logic

Core Directive: Never dispose of this chemical down the drain.[1] All waste must be collected for incineration.

Waste Segregation Logic

The presence of the "Hydrochloride" (Cl) moiety often confuses researchers regarding "Halogenated" vs. "Non-Halogenated" waste streams.

  • Clarification: In most institutional setups, "Halogenated Waste" refers to solvents (DCM, Chloroform) requiring specific incineration temperatures.

  • Protocol: Unless dissolved in a halogenated solvent, Spiro[5.5]undecan-5-amine HCl usually goes into the Non-Halogenated / Combustible stream, but check your specific facility's permit regarding chloride content limits.

Disposal Decision Matrix

The following diagram illustrates the decision logic for disposing of Spiro[5.5]undecan-5-amine HCl.

DisposalWorkflowStartWaste Generation:Spiro[5.5]undecan-5-amine HClStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Pure Substance/Contaminated Debris)StateCheck->SolidWaste SolidLiquidWasteLiquid SolutionStateCheck->LiquidWaste LiquidStreamAStream A: Solid Hazardous Waste(Incineration)SolidWaste->StreamASolventCheckSolvent Matrix?LiquidWaste->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvent YesNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, DMSO, Water)SolventCheck->NonHaloSolvent NoStreamBStream B: Halogenated Liquid WasteHaloSolvent->StreamBStreamCStream C: Non-Halogenated Organic Waste(Check pH if Aqueous)NonHaloSolvent->StreamC

Figure 1: Decision logic for segregating waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Scenarios
Scenario A: Expired or Excess Solid
  • Keep the substance in its original container if possible.[4][5]

  • If transferring, place in a clear, sealable polyethylene bag or a screw-top jar.

  • Label clearly: "Hazardous Waste - Toxic Solid - Spiro[5.5]undecan-5-amine HCl".

  • Place in the Solid Hazardous Waste drum.

Scenario B: Reaction Mixture (Liquid)
  • Determine the Solvent:

    • If DCM/Chloroform: Use Halogenated Waste container.

    • If Methanol/Ethanol/DMSO: Use Non-Halogenated Organic container.

  • pH Check: If the solution is aqueous and acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) before adding to a general organic waste container to prevent corrosion of the drum, unless your facility has a dedicated "Acid Waste" stream.

  • Labeling: List all components (e.g., "Methanol 95%, Spiro-amine HCl 5%").

Emergency Response Procedures

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is large (>50g) and outside a hood.

  • PPE: Wear nitrile gloves, lab coat, goggles, and an N95 mask.[1]

  • Containment: Cover the spill with wet paper towels (to prevent dust generation) or use a specialized chemical spill pad.

  • Cleanup: Scoop the material into a hazardous waste bag.

  • Decontamination: Wipe the surface with water followed by a dilute soap solution.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6][7] Lift eyelids occasionally. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.[3][7] Remove contaminated clothing.[6][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center immediately.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. Spiro[5.5]undecan-5-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams. (General guidance on amine salt segregation). Retrieved from [Link]

Personal protective equipment for handling Spiro[5.5]undecan-5-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Safety Protocol: Personal Protective Equipment (PPE) & Handling of Spiro[5.5]undecan-5-amine Hydrochloride Content Type: Operational Laboratory Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers

Executive Summary & Hazard Context

Spiro[5.5]undecan-5-amine hydrochloride is a specialized spirocyclic amine salt often utilized as a scaffold in medicinal chemistry (e.g., for GPCR or ion channel modulators).[1][2][3][4] While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public repositories, its chemical class—aliphatic amine salts —dictates a rigorous safety profile.

As a Senior Application Scientist, I apply the Precautionary Principle : until proven otherwise, this compound must be treated as a Skin/Eye/Respiratory Irritant (H315, H319, H335) with potential Acute Oral Toxicity (H302) . The spirocyclic hydrocarbon tail increases lipophilicity, potentially facilitating dermal absorption, while the hydrochloride salt form creates a fine particulate inhalation risk.

The Core Directive: Engineering controls (fume hoods) are your primary defense; PPE is your last line of defense.

The PPE Matrix: Specification & Causality

Do not rely on generic "safety gear." Select equipment based on the specific physical properties of amine salts (corrosivity, dust generation).

Protection ZoneRequired EquipmentTechnical Specification (Minimum)Scientific Rationale (Causality)
Hand (Primary) Nitrile Gloves Thickness: ≥ 0.11 mmBreakthrough: > 480 min (solids)Amine salts are corrosive. Nitrile offers superior resistance to organic bases compared to latex.
Hand (Secondary) Double Gloving Outer: Standard NitrileInner: Long-cuff NitrileRequired during synthesis or solubilization. Prevents "wrist-gap" exposure and allows rapid doffing if outer glove is contaminated.
Eye/Face Chemical Goggles Standard: ANSI Z87.1 (Impact + Splash)Safety Glasses are insufficient for fine powders. Goggles seal the orbital area against airborne hydrochloride dust which forms HCl on moist corneas.
Respiratory N95 / P100 Rating: NIOSH N95 (Min)Only required outside a fume hood. The hydrochloride salt is a solid particulate; inhalation causes immediate mucous membrane irritation.
Body Lab Coat Material: 100% Cotton or NomexSynthetic blends can melt if a fire occurs (amines are combustible). Cotton absorbs splashes; Nomex resists flame.

Operational Protocol: The "Zero-Exposure" Workflow

Phase A: Engineering Controls (Pre-Work)

Before opening the vial, verify the Chemical Fume Hood :

  • Face Velocity: Must be between 80–100 fpm (0.4–0.5 m/s) .

  • Sash Height: Keep at working level (approx. 18 inches).

  • Ionization: Use an anti-static gun or ionizer bar.

    • Why? Dry hydrochloride salts are prone to static charge. Static discharge can cause powder to "jump" out of spatulas, creating an invisible aerosol cloud.

Phase B: Weighing & Transfer (Critical Risk Point)

This is the moment of highest exposure risk.

  • Don PPE: Put on lab coat, goggles, and double nitrile gloves.

  • Tare First: Place the weighing boat/vial inside the hood and tare the balance before opening the chemical container.

  • Transfer: Open the source vial. Use a disposable antistatic spatula.

  • The "Tap" Technique: Do not dump powder. Gently tap the spatula to dispense.

  • Reseal Immediately: Cap the source vial before removing the weighed sample from the hood.

  • Wipe Down: Wipe the exterior of the source vial with a Kimwipe dampened in methanol/ethanol to remove invisible dust residues.

Phase C: Solubilization
  • Add solvent (e.g., DMSO, Methanol) to the solid inside the hood.

  • Caution: The dissolution of amine salts can be slightly exothermic.

  • Once in solution, the inhalation risk drops, but the permeation risk increases . If a spill occurs on gloves, change them immediately (permeation rates for solvents like DMSO are fast, carrying the amine through the skin).

Phase D: Decontamination & Disposal[1][4][5][6]
  • Solid Waste: Dispose of contaminated weighing boats and dry waste in a dedicated "Hazardous Solid" bin.

  • Liquid Waste: Collect in a "Basic Organic" waste stream.

  • Surface Decon: Wipe the balance area with a 1% Acetic Acid solution (or weak citric acid).

    • Mechanism:[5][6][7][8] The acid neutralizes the amine traces, converting them to water-soluble salts that are easily wiped away, preventing cross-contamination.

Emergency Response Logic

  • Inhalation: Move to fresh air immediately. The HCl component will react with lung moisture to form acid; seek medical evaluation for pulmonary edema if coughing persists.

  • Eye Contact: Flush for 15 minutes minimum .[6] Do not stop early. The basic amine moiety can cause deep tissue damage that isn't immediately painful.

  • Skin Contact: Wash with soap and water.[1][3][9] Do not use alcohol (ethanol), as it acts as a vehicle, driving the chemical deeper into the dermis.

Visualizing the Safety Logic (Hierarchy of Controls)

The following diagram illustrates the decision-making logic for handling Spiro[5.5]undecan-5-amine HCl, prioritizing isolation over PPE.

SafetyProtocol Start Start: Handling Spiro[5.5]undecan-5-amine HCl RiskAssess Risk Assessment: Is the substance Solid or in Solution? Start->RiskAssess Solid Solid (Powder Form) *High Inhalation Risk* RiskAssess->Solid Solution Solution (Dissolved) *High Permeation Risk* RiskAssess->Solution HoodCheck Engineering Control: Verify Fume Hood Velocity (80-100 fpm) Solid->HoodCheck Solution->HoodCheck PPE_Solid PPE (Solid): + Goggles (Seal) + N95 (if outside hood) + Double Nitrile Gloves HoodCheck->PPE_Solid If Solid PPE_Liquid PPE (Solution): + Safety Glasses/Face Shield + Chemical Resistant Apron + Double Nitrile Gloves HoodCheck->PPE_Liquid If Solution Action_Weigh Action: Weighing Use Anti-static Gun Clean Spatula immediately PPE_Solid->Action_Weigh Action_Mix Action: Synthesis/Mixing Check Glove Integrity (DMSO carries amine through skin) PPE_Liquid->Action_Mix Decon Decontamination: Wipe surfaces with 1% Acetic Acid (Neutralize Amine) Action_Weigh->Decon Action_Mix->Decon Disposal Disposal: Solid: Haz Waste Bin Liquid: Basic Organic Stream Decon->Disposal

Caption: Operational workflow emphasizing the shift in risk from inhalation (solid state) to skin permeation (solution state).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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